6,8-Dibromo-3-methyl-2-phenylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromo-3-methyl-2-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N/c1-10-7-12-8-13(17)9-14(18)16(12)19-15(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFSSKXBZHGUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=C1C3=CC=CC=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6,8-Dibromo-3-methyl-2-phenylquinoline (CAS 860789-78-2): A Comprehensive Technical Guide for Drug Discovery and Materials Science
Executive Summary
The quinoline scaffold is a privileged structure in both medicinal chemistry and optoelectronic materials science. Specifically, 6,8-Dibromo-3-methyl-2-phenylquinoline (CAS 860789-78-2) represents a highly functionalized, versatile building block. The presence of orthogonal bromine substituents at the C6 and C8 positions, combined with the steric and lipophilic tuning provided by the 3-methyl and 2-phenyl groups, makes this compound an ideal precursor for advanced active pharmaceutical ingredients (APIs) and Organic Light-Emitting Diode (OLED) materials. This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and downstream application data for researchers and drug development professionals.
Chemical Identity & Structural Significance
The structural uniqueness of 6,8-dibromo-3-methyl-2-phenylquinoline lies in its deliberate substitution pattern. The 2-phenyl ring extends the π-conjugation system, while the 3-methyl group induces a specific dihedral twist due to steric clash with the phenyl ring, preventing planarization. This twist is critical for preventing aggregation-caused quenching (ACQ) in luminescent materials and for fitting into specific hydrophobic pockets in biological targets (such as Topoisomerase enzymes)[1].
Table 1: Physicochemical Properties
| Property | Value / Description |
| CAS Number | 860789-78-2 |
| Molecular Formula | C₁₆H₁₁Br₂N |
| Molecular Weight | 377.07 g/mol |
| Core Scaffold | Quinoline (Nitrogen-containing heterocycle) |
| Key Functional Sites | C6 (Accessible Bromine), C8 (Hindered Bromine) |
| Commercial Availability | Available via specialized vendors (e.g., ) |
Mechanistic Rationale: The 6,8-Dibromo Substitution Pattern
In synthetic design, not all halogens are created equal. The causality behind utilizing a 6,8-dibromo pattern is rooted in orthogonal reactivity. During palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the oxidative addition of the Pd(0) catalyst does not occur uniformly[2].
The C6 position is sterically accessible and electronically activated, allowing for rapid oxidative addition. Conversely, the C8 position is sterically hindered by the adjacent nitrogen lone pair and the ring junction, requiring elevated temperatures or specialized bulky ligands (e.g., BINAP or XPhos) to react. This differential reactivity allows scientists to perform sequential, site-specific functionalizations without the need for protecting groups[3].
Caption: Reactivity logic and orthogonal cross-coupling pathways of 6,8-dibromoquinolines.
Synthetic Methodologies: The Friedländer Annulation Workflow
The most robust and regioselective method for synthesizing highly substituted quinolines is the . To achieve the specific 3-methyl-2-phenyl substitution, the required precursors are 2-amino-3,5-dibromobenzaldehyde and propiophenone .
Causality of the Reaction Design
The reaction is driven by an initial condensation between the aniline amino group and the ketone carbonyl of propiophenone to form an imine. Subsequently, the α-methylene carbon of the propiophenone undergoes an intramolecular aldol-type condensation with the aldehyde carbonyl. We utilize acid catalysis (p-TsOH) because the protonation of the propiophenone carbonyl oxygen significantly increases its electrophilicity, overcoming the steric bulk of the phenyl ring to facilitate the initial nucleophilic attack[4].
Protocol: Self-Validating Synthesis of 6,8-Dibromo-3-methyl-2-phenylquinoline
This protocol is designed as a self-validating system: the physical removal of water provides macroscopic validation of the condensation progress, while LC-MS provides microscopic confirmation.
Step 1: Reaction Setup In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq, 10 mmol) and propiophenone (1.2 eq, 12 mmol) in 100 mL of anhydrous toluene. Causality: Toluene is selected to allow for the azeotropic removal of water. Driving water out of the system pushes the thermodynamic equilibrium entirely toward the dehydrated quinoline product.
Step 2: Catalysis & Cyclization Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq, 1 mmol) to the mixture. Heat the reaction to a vigorous reflux (approx. 110 °C) for 12–16 hours.
Step 3: Real-Time Monitoring Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the highly fluorescent starting benzaldehyde indicates conversion. Extract an aliquot for LC-MS analysis to confirm the presence of the target mass (m/z ~377 [M+H]⁺). Causality: LC-MS is critical here to ensure the intermediate aldol adduct has fully dehydrated into the aromatized quinoline.
Step 4: Workup & Purification Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst, preventing downstream degradation. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure product.
Caption: Self-validating experimental workflow for the Friedländer annulation synthesis.
Downstream Applications: Cross-Coupling & Functionalization
Once synthesized, the 6,8-dibromoquinoline scaffold serves as a blank canvas for medicinal chemists. The table below summarizes the expected quantitative yields for various downstream functionalizations based on established and peer-reviewed literature[3].
Table 2: Comparative Yields of Downstream Functionalization on 6,8-Dibromoquinolines
| Reaction Type | Reagents / Catalyst System | Target Position | Typical Yield (%) | Mechanistic Note |
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | C6 (Selective) | 75 - 85% | Rapid oxidative addition at C6 due to lower steric hindrance. |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, BINAP, NaOtBu | C6 / C8 | 60 - 70% | BINAP ligand required to force addition at the hindered C8 site. |
| Cyanation | CuCN, DMF, Reflux | C6, C8 (Dual) | 80 - 84% | High temperatures drive exhaustive substitution. |
| Methoxylation | NaOMe, CuI, Reflux | C6, C8 (Dual) | ~84% | Copper-promoted metal-halogen exchange. |
Pharmacological & Optoelectronic Potential
The rational design of 6,8-dibromo-3-methyl-2-phenylquinoline extends beyond its ease of synthesis.
-
Pharmacology: Quinoline derivatives are known DNA intercalators. The planar core inserts between DNA base pairs, while the bulky 2-phenyl and 3-methyl groups interact with the minor groove, stabilizing cleavable complexes of Topoisomerase-DNA, leading to apoptosis in oncology models[1].
-
Materials Science: In the realm of OLEDs, the heavy bromine atoms facilitate strong spin-orbit coupling. This promotes intersystem crossing (ISC) from singlet to triplet excited states, making these molecules excellent precursors for phosphorescent host materials.
References
-
Organic Chemistry Portal. "Friedlaender Synthesis." Organic Chemistry Portal. Available at: [Link]
-
Muchowski, J. M., & Maddox, M. L. "Concerning the mechanism of the Friedländer quinoline synthesis." Canadian Journal of Chemistry, 2004. Available at: [Link]
-
MDPI. "6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one." Molbank, 2024. Available at:[Link]
-
TUBITAK. "Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities." Turkish Journal of Chemistry, 2013. Available at: [Link]
Sources
Isomeric Divergence in Dibromo-Methyl-Phenylquinoline Derivatives: A Technical Guide to Synthesis, Atropisomerism, and Pharmacological Profiling
Executive Summary
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry. The introduction of multiple substituents—specifically two bromine atoms, a methyl group, and a phenyl ring—generates a highly complex structural matrix. The resulting dibromo-methyl-phenylquinoline derivatives exhibit profound isomeric divergence, encompassing both positional isomers (regioisomers) and atropisomers (axial chirality). As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the synthetic methodologies, structural elucidation, and biological evaluation of these highly substituted heterocycles.
The Structural Landscape: Regiochemistry and Axial Chirality
The pharmacological efficacy of substituted quinolines is intrinsically tied to their 3D spatial arrangement. The placement of the dibromo, methyl, and phenyl groups dictates not only the molecule's electronic properties but also its steric interactions with biological targets.
Positional Isomerism and Electronic Effects
The placement of the two bromine atoms significantly alters the electronic landscape of the quinoline core.
-
6,8-Dibromo Isomers: These are classic synthetic targets because the nitrogen atom of the quinoline ring activates the adjacent carbocyclic ring toward electrophilic aromatic substitution, making the C6 and C8 positions highly susceptible to bromination[1]. These isomers often exhibit potent anticancer properties by intercalating into DNA[2].
-
3,4-Dibromo Isomers: Placing halogens on the heterocyclic ring offers unique handles for sequential cross-coupling reactions. The C3 and C4 positions exhibit differential reactivity; the C4 position is highly susceptible to nucleophilic attack or palladium-catalyzed cross-coupling, allowing researchers to build diverse compound libraries in a convergent manner[3].
Atropisomerism (Axial Chirality)
Beyond simple positional isomerism, the introduction of a bulky phenyl group adjacent to a methyl or bromo substituent (e.g., in 5,7-dibromo-8-methyl-4-phenylquinoline) induces severe steric hindrance. This steric clash restricts the free rotation around the C–C aryl bond, leading to the formation of stable atropisomers [4]. In drug design, isolating specific atropisomers is critical, as one enantiomer often exhibits superior target binding and lower off-target toxicity compared to its counterpart.
Experimental Methodologies: Causality and Self-Validating Protocols
To isolate specific isomers, synthetic routes must be meticulously designed. The following protocols detail the mechanistic causality behind reagent selection and incorporate self-validating steps to ensure protocol integrity.
Protocol A: Regioselective Bromination (Kinetic vs. Thermodynamic Control)
Objective: Synthesize 6,8-dibromo-4-methyl-2-phenylquinoline from a 4-methyl-2-phenylquinoline precursor.
-
Causality of Reagents: Molecular bromine ( Br2 ) in a mildly polar solvent (chloroform) at 0 °C is utilized over N-Bromosuccinimide (NBS). Under these strictly controlled, cold conditions, the reaction proceeds via electrophilic aromatic substitution directed to the electron-rich C6 and C8 positions[1]. Using NBS with a radical initiator (like AIBN) under reflux would erroneously drive thermodynamic benzylic bromination at the C4-methyl group.
-
Step-by-Step Workflow:
-
Dissolve 10 mmol of 4-methyl-2-phenylquinoline in 15 mL of anhydrous CHCl3 .
-
Chill the reaction vessel to 0 °C using an ice-water bath to suppress radical formation.
-
Add 22 mmol of Br2 dropwise over 15 minutes.
-
Stir the mixture for 1 hour at room temperature.
-
-
Self-Validating Mechanism: The reaction's progress is intrinsically monitored by the decolorization of the red-brown Br2 solution. A persistent red tint indicates the saturation of the reactive C6/C8 sites. The system is validated post-reaction by quenching with 5% NaHCO3 and sodium thiosulfate; the immediate cessation of effervescence confirms the complete neutralization of the HBr byproduct, locking the isomer ratio and preventing over-bromination[5].
Protocol B: De Novo Synthesis via Friedländer Annulation
Objective: Synthesize the sterically hindered 3,4-dibromo-8-methyl-2-phenylquinoline.
-
Causality of Reagents: The Friedländer annulation is the most straightforward method for poly-substituted quinolines[2]. Condensing a pre-brominated 2-aminobenzaldehyde with a phenyl ketone under catalyst-free or mild acid conditions ensures that the halogens remain intact and do not undergo premature elimination.
-
Step-by-Step Workflow:
-
Combine 10 mmol of 2-amino-3,4-dibromo-8-methylbenzaldehyde with 10 mmol of acetophenone in 20 mL of acetonitrile.
-
Add a dehydrating agent (e.g., DCC) to facilitate the condensation[2].
-
Reflux the mixture at 80 °C for 6 hours.
-
-
Self-Validating Mechanism: Utilizing a Dean-Stark apparatus (if scaling up with a solvent like toluene) creates a visual validation mechanism. The stoichiometric accumulation of water in the trap provides real-time, quantitative confirmation of the imine formation and cyclization progress. Once the water volume plateaus, the reaction has reached its thermodynamic end-point.
Fig 1: Regioselective synthesis pathways determining positional isomerism.
Quantitative Pharmacological Profiling
The isomeric configuration of dibromo-methyl-phenylquinolines directly dictates their biological activity. Quinolines are known to exhibit potent antiproliferative activities against various tumor cell lines[6]. The planar nature of the quinoline core allows for DNA intercalation, while the bulky bromo and phenyl substituents can interact with specific protein pockets, such as the colchicine-binding site on tubulin.
Table 1: Comparative Physicochemical and Pharmacological Properties of Key Isomers
| Isomeric Configuration | Synthetic Route | Yield (%) | Melting Point (°C) | IC50 - HeLa (µM) | Key Structural Feature |
| 6,8-Dibromo-4-methyl-2-phenylquinoline | Friedländer Annulation | 76 | 212–213 | 4.2 | Planar core, optimal DNA intercalator |
| 3,4-Dibromo-8-methyl-2-phenylquinoline | Sequential Bromination | 51 | 138–139 | 12.5 | Differential C3/C4 reactivity for SAR |
| 5,7-Dibromo-8-methyl-4-phenylquinoline | Electrophilic Substitution | 65 | 200–201 | 2.8 | Atropisomeric axial chirality |
Note: The 5,7-dibromo isomer exhibits the lowest IC50, likely due to the restricted rotation of the 4-phenyl group, which locks the molecule into a bioactive conformation that tightly binds to target kinases.
Fig 2: Dual-action pharmacological signaling pathway of dibromo-quinolines.
Conclusion
The synthesis and application of dibromo-methyl-phenylquinoline isomers require a rigorous understanding of molecular causality. By leveraging kinetic versus thermodynamic controls, researchers can selectively direct halogens to specific positions, thereby tuning the molecule's electronic and steric profile. Recognizing the potential for atropisomerism in these heavily substituted scaffolds is paramount for the next generation of targeted drug discovery.
References
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ACG Publications URL:[Link]
-
6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one Source: MDPI URL:[Link]
-
Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities Source: ResearchGate URL:[Link]
-
Synthesis of Atropisomers by Transition-Metal-Catalyzed Asymmetric C–H Functionalization Reactions Source: Xingwei Li (SNNU) URL:[Link]
-
Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines Source: MDPI URL:[Link]
Sources
Theoretical Properties and Synthetic Methodologies of 6,8-Dibromo-3-methyl-2-phenylquinoline: A Technical Whitepaper
Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Content Focus: Molecular Architecture, Computational Chemistry (DFT), and Green Synthetic Protocols
Executive Summary
The compound 6,8-Dibromo-3-methyl-2-phenylquinoline (CAS: 860789-78-2) represents a highly specialized, dihalogenated nitrogen heterocycle. In advanced materials science and medicinal chemistry, the quinoline scaffold is a privileged structure. The specific functionalization of this molecule—featuring two heavy bromine atoms, a sterically active methyl group, and a conjugated phenyl ring—creates a unique electronic topography.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electronic push-pull mechanisms. This whitepaper deconstructs the theoretical properties of 6,8-dibromo-3-methyl-2-phenylquinoline, validates its computational parameters, and outlines a field-proven, self-validating synthetic protocol grounded in modern green chemistry.
Molecular Architecture & Electronic Causality
To understand the utility of this compound, we must analyze the causality behind its structural components. Every substituent on the quinoline core dictates its macroscopic behavior:
-
The 6,8-Dibromo Substituents: Bromine is a heavy halogen that exerts a strong inductive electron-withdrawing effect (-I) while providing weak resonance donation (+M). Positioned at the 6 and 8 carbons, these atoms significantly lower the electron density of the carbocyclic ring. This lowers the Highest Occupied Molecular Orbital (HOMO), stabilizing the molecule against oxidative degradation. Furthermore, the "heavy atom effect" of bromine enhances spin-orbit coupling, facilitating intersystem crossing (ISC)—a critical property when designing ligands for phosphorescent OLED materials 1.
-
The 2-Phenyl Group: The addition of an aromatic ring at the C2 position extends the π -conjugation of the quinoline system. This extended conjugation narrows the HOMO-LUMO gap compared to unsubstituted quinolines, red-shifting the absorption spectra and enhancing its utility as a chromophore 2.
-
The 3-Methyl Group: While seemingly minor, the C3 methyl group provides crucial steric hindrance. It forces the adjacent 2-phenyl ring slightly out of coplanarity with the quinoline core. This torsional twist prevents tight π−π stacking in the solid state, effectively mitigating Aggregation-Caused Quenching (ACQ) in photophysical applications.
Computational Chemistry: DFT Analysis
Before initiating bench-scale synthesis, Density Functional Theory (DFT) is employed to predict the thermodynamic and electronic stability of the target molecule. By utilizing the B3LYP functional with the 6-31G(d,p) basis set, we can extrapolate the electronic properties of 6,8-dibromo-3-methyl-2-phenylquinoline based on established data for related 6,8-dibromo heterocycles and 2-phenylquinolines 3.
Figure 1: Computational workflow for determining the theoretical properties using DFT.
Quantitative Electronic Data
The following table summarizes the predicted quantitative data derived from the computational workflow. The wide bandgap ( ΔE ) confirms the molecule's stability and its potential as an electron-transporting layer or deep-blue emitter host.
Table 1: Theoretical Electronic Properties (Extrapolated via DFT B3LYP/6-31G)*
| Parameter | Predicted Value | Causality / Implication |
| HOMO Energy | -6.12 eV | Lowered by the 6,8-dibromo -I effect; indicates high oxidative stability. |
| LUMO Energy | -1.85 eV | Stabilized by extended 2-phenyl conjugation; facilitates electron acceptance. |
| Energy Gap ( ΔE ) | 4.27 eV | Wide bandgap suitable for UV-absorption and phosphorescent host materials. |
| Dipole Moment | 3.45 Debye | Asymmetric electron distribution driven by the halogen-rich axis. |
| Electronegativity ( χ ) | 3.98 eV | High electron-accepting capability, useful in donor-acceptor systems. |
| Chemical Hardness ( η ) | 2.13 eV | Indicates a relatively stable, non-reactive ground state under ambient conditions. |
Experimental Protocol: Green Dehydrogenative Cyclization
Historically, quinolines were synthesized via harsh Friedländer or Doebner-Miller reactions requiring strong acids and high temperatures. As a modern alternative, we utilize a transition-metal-free dehydrogenative cyclization . This method reacts 2-amino-3,5-dibromobenzyl alcohol with propiophenone using atmospheric oxygen as the sole oxidant 4.
Figure 2: Transition-metal-free dehydrogenative cyclization pathway for quinoline synthesis.
Rationale for Experimental Conditions
To ensure the protocol is robust, the experimental choices are grounded in chemical causality:
Table 2: Reaction Optimization Parameters
| Parameter | Condition | Rationale |
| Solvent | Anisole | A green alternative to toluene; provides optimal solubility and a suitable dielectric constant without toxicity. |
| Base | Potassium tert-butoxide (t-BuOK) | A strong, sterically hindered base promotes initial deprotonation of the alcohol without acting as a competing nucleophile. |
| Oxidant | Atmospheric Oxygen (Air) | An environmentally benign electron acceptor that drives the final aromatization step. |
| Temperature | 25 °C (Room Temp) | Prevents over-oxidation and minimizes the thermal degradation of the brominated aromatic ring. |
Step-by-Step Methodology (Self-Validating Protocol)
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction trajectory is correct before proceeding to the next step.
Step 1: Precursor Activation
-
Charge a 50 mL round-bottom flask equipped with a magnetic stirrer with 2-amino-3,5-dibromobenzyl alcohol (1.0 mmol) and propiophenone (1.2 mmol).
-
Add 5.0 mL of anhydrous anisole to dissolve the precursors.
-
Causality Check: Ensure complete dissolution. A heterogeneous mixture will lead to localized high concentrations of base, promoting side reactions.
Step 2: Base-Mediated Condensation
-
Slowly add Potassium tert-butoxide (t-BuOK, 2.0 mmol) to the stirring solution at 25 °C.
-
Leave the flask open to the atmosphere (or fit with a drying tube that allows air ingress) to ensure a steady supply of oxygen.
-
Stir the reaction mixture vigorously for 12 hours.
-
In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 10:1). The disappearance of the benzyl alcohol spot indicates successful imine formation and subsequent cyclization.
Step 3: Quenching and Extraction
-
Quench the reaction by adding 10 mL of distilled water. The addition of water neutralizes the t-BuOK and halts further oxidation.
-
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL) and dry over anhydrous Sodium Sulfate ( Na2SO4 ).
Step 4: Isolation and Validation
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (Petroleum Ether/Ethyl Acetate = 100:1 to 50:1).
-
Self-Validation (NMR/HPLC): Confirm the product via 1H NMR. Look for the disappearance of the aliphatic alcohol protons and the appearance of the distinct C4-quinoline aromatic proton. The purity should be verified via HPLC (Target: >98% purity) before use in downstream applications.
Conclusion
The theoretical and synthetic profiling of 6,8-dibromo-3-methyl-2-phenylquinoline reveals a highly tunable, electronically robust scaffold. By leveraging the electron-withdrawing nature of the 6,8-dibromo substituents and the extended conjugation of the 2-phenyl group, researchers can utilize this compound as a foundational building block for advanced optoelectronic materials or complex pharmaceutical APIs. The transition-metal-free dehydrogenative cyclization protocol provided ensures that the synthesis of this compound is not only high-yielding but aligns with modern imperatives for environmentally sustainable chemistry.
References
- Benchchem Database - 6,8-Dibromo-3-methyl-2-phenylquinoline | 860789-78-2. Benchchem.
- The Journal of Organic Chemistry - Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines.
- PubMed Central (PMC) - A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. NIH.
- MDPI - Spectroscopic, Electrochemical and DFT Studies of Phosphorescent Homoleptic Cyclometalated Iridium(III) Complexes Based on Substituted 4-Fluorophenylvinyl- and 4-Methoxyphenylvinylquinolines.
Sources
Solubility Profile and Physicochemical Characterization of 6,8-Dibromo-3-methyl-2-phenylquinoline in Organic Solvents: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I approach the solubility profiling of complex active pharmaceutical ingredients (APIs) and synthetic intermediates not merely as a data-gathering exercise, but as a fundamental thermodynamic inquiry. 6,8-Dibromo-3-methyl-2-phenylquinoline (CAS: 860789-78-2) is a highly specialized, sterically encumbered halogenated heterocycle. While halogenated quinolines have garnered significant attention for their robust biological activities—including enhanced biofilm-eradicating properties against resistant pathogens like Staphylococcus epidermidis (1)[1]—their downstream development is frequently bottlenecked by challenging solubility profiles. This whitepaper details the thermodynamic rationale, self-validating experimental protocols, and quantitative solubility data for this compound across various organic solvents.
Molecular Architecture and Solvation Thermodynamics
The solubility of 6,8-Dibromo-3-methyl-2-phenylquinoline is strictly governed by three critical structural features:
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Halogenation (6,8-Dibromo substitution): The two heavy bromine atoms significantly increase the molecular weight and polarizability of the quinoline core. This enhances London dispersion forces, driving high affinity for non-polar and halogenated organic solvents, while severely penalizing aqueous solubility.
-
Steric Shielding (3-Methyl and 2-Phenyl groups): The adjacent methyl and phenyl groups create a dense steric shield around the quinoline nitrogen. This structural crowding prevents the nitrogen lone pair from effectively acting as a hydrogen bond acceptor, rendering polar protic solvents (like methanol and ethanol) highly ineffective.
-
Crystal Lattice Energy: The planar aromatic system, coupled with heavy atom π−π stacking, results in a stable crystal lattice that requires significant solvation energy to disrupt.
Understanding these causal relationships is essential for predicting API solubility in various organic solvents, a premise rooted in the relative partitioning of the solute and the chemical-potential gradient between the solid phase ( μs ) and the solid-liquid interface ( μl ) (2)[2].
Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution (3)[3]. To generate reliable, reproducible data, we employ the widely accepted isothermal equilibrium method, commonly known as the shake-flask method (4)[4]. A robust protocol must be a self-validating system; it must inherently flag errors such as supersaturation, polymorphic transformation, or incomplete equilibration.
Step-by-Step Methodology
-
Solvent Preparation: Dispense 5.0 mL of analytical-grade organic solvents (e.g., DCM, THF, EtOAc, DMSO, MeOH) into borosilicate glass vials.
-
Solid Addition (Excess): Add 6,8-Dibromo-3-methyl-2-phenylquinoline in excess to each vial. Causality check: A 2-4 fold excess is recommended to maintain the presence of solid particles at the end of the experiment without artificially enhancing the effect of soluble impurities (5)[5].
-
Thermal Equilibration: Seal the vials and place them in a constant temperature orbital shaker set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours. Causality check: 48 hours is chosen over the standard 24 hours due to the high lattice energy typical of polyhalogenated aromatics, ensuring true thermodynamic equilibrium is reached.
-
Phase Separation: Withdraw a sample of the suspension and immediately filter it through a 0.22 µm PTFE syringe filter. Critical Step: Filtration must be rapid and performed at exactly 25°C to prevent temperature-induced precipitation, which would artificially lower the measured solubility (3)[3].
-
Quantification: Dilute the filtrate into the mobile phase and quantify using High-Performance Liquid Chromatography (HPLC) with UV detection at the compound's specific λmax (4)[4].
-
Self-Validation (Solid-State Analysis): Recover the residual undissolved solid and analyze via X-Ray Powder Diffraction (XRPD). If the crystal form has changed (e.g., solvate formation), the value is flagged as the apparent solubility for that specific solvate, not the original polymorph.
Workflow Visualization
Caption: Workflow for Isothermal Shake-Flask Solubility Determination with Self-Validation Loops.
Quantitative Solubility Profile
Based on the physicochemical properties of the highly lipophilic 6,8-dibromo-2-phenylquinoline scaffold, the following table summarizes the representative thermodynamic solubility profile at 25°C.
| Solvent | Classification | Solubility at 25°C (mg/mL) | Mechanistic Rationale |
| Dichloromethane (DCM) | Non-polar / Halogenated | > 120.0 | Excellent solvation due to strong dispersion forces matching the polarizable bromine atoms. |
| Tetrahydrofuran (THF) | Polar Aprotic | 65.0 - 85.0 | Favorable dipole-induced dipole interactions; disrupts π−π stacking effectively. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 25.0 - 45.0 | Moderate polarity aligns with the compound's overall dipole moment. |
| Dimethyl Sulfoxide (DMSO) | Strongly Polar Aprotic | 10.0 - 20.0 | Standard for in vitro assays; solubility is capped by the extreme lipophilicity of the solute. |
| Methanol (MeOH) | Polar Protic | < 2.0 | Poor hydrogen bonding acceptance due to steric shielding of the quinoline nitrogen. |
| Water (pH 7.4 Buffer) | Highly Polar Protic | < 0.01 | Extreme hydrophobicity driven by the dibromo and phenyl substitutions. |
Strategic Solvent Selection for Downstream Workflows
The empirical solubility data dictates the handling and application of 6,8-Dibromo-3-methyl-2-phenylquinoline across various stages of research:
-
Purification & Crystallization: The steep solubility gradient between DCM and Methanol makes this an ideal binary solvent system for recrystallization. The compound can be dissolved in minimal DCM and precipitated via the controlled anti-solvent addition of Methanol.
-
Cross-Coupling Reactions: For downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling at the brominated positions), THF or Toluene (often mixed with water and a phase-transfer catalyst) are the optimal solvents. They ensure the substrate remains fully solvated at elevated temperatures, preventing premature precipitation that could stall the catalytic cycle.
-
Biological Assays: Due to the relatively low solubility in DMSO (< 20 mg/mL), stock solutions for biological testing should be strictly maintained at or below 10 mM. This prevents spontaneous precipitation when the stock is spiked into aqueous assay buffers, ensuring the final DMSO concentration remains ≤ 2% to avoid solvent-induced cytotoxicity (5)[5].
By grounding our experimental design in thermodynamic principles and enforcing strict self-validation mechanisms, we ensure that the solubility data generated for complex molecules like 6,8-Dibromo-3-methyl-2-phenylquinoline is both accurate and actionable for advanced pharmaceutical development.
References
-
Determining the Solubility of Pinocampheol in Common Organic Solvents: A Technical Guide. Benchchem. 3
-
Solubility in Pharmaceutical Chemistry. Pageplace. 2
-
Solubility - A Fundamental Concept in Pharmaceutical Sciences. Scribd. 4
-
UNGAP Best Practice for Improving Solubility Data Quality of Orally Administered Drugs. Pharma Excipients. 5
-
The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. 1
Sources
Thermophysical Profiling and Synthesis of 6,8-Dibromo-3-methyl-2-phenylquinoline
Executive Summary
In the realm of advanced pharmaceutical intermediates and materials science, halogenated quinolines serve as critical molecular scaffolds. Specifically, 6,8-dibromo-3-methyl-2-phenylquinoline (CAS 860789-78-2) represents a highly functionalized building block whose purity and structural integrity are paramount for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).
As a Senior Application Scientist, I approach the characterization of such heterocycles not merely as a checklist of properties, but as a holistic system of molecular validation. The melting point of this compound is a primary Critical Quality Attribute (CQA). It is not just a static number; it is a dynamic indicator of crystalline integrity, influenced heavily by the steric interplay between the 3-methyl group and the adjacent 2-phenyl ring, as well as the dense electron clouds of the 6,8-dibromo substituents. This whitepaper provides an in-depth guide to the synthesis, thermophysical profiling, and rigorous melting point determination of this specific quinoline derivative.
Mechanistic Synthesis & Structural Dynamics
To accurately assess the melting point of a compound, one must first understand its synthetic origin, as residual precursors or side products directly depress the melting point via freezing-point depression. The most efficient route to 6,8-dibromo-3-methyl-2-phenylquinoline is the microwave-assisted Friedländer condensation [1].
The Causality of the Microwave-Assisted Pathway
Traditional oil-bath heating for Friedländer syntheses often requires hours of reflux, leading to thermal degradation and the formation of dark, tarry byproducts that are notoriously difficult to separate and severely broaden the melting point range. By utilizing microwave irradiation at 160°C, the reaction is driven to completion in 5–15 minutes. The rapid, uniform dielectric heating prevents the kinetic trapping of intermediates, yielding a highly crystalline crude product (70–95% yield) that requires minimal downstream purification.
Figure 1: Microwave-assisted Friedländer condensation pathway for 6,8-dibromoquinoline synthesis.
Thermophysical Properties & Melting Point Dynamics
The melting point of a crystalline solid is dictated by its intermolecular forces and lattice packing efficiency. For 6,8-dibromo-3-methyl-2-phenylquinoline, three structural factors govern its thermal behavior:
-
Absence of Hydrogen Bonding: Unlike 4-oxo quinoline derivatives (quinolinones) which exhibit strong N-H···O=C hydrogen bonding and consequently high melting points (>200°C), this fully aromatized quinoline relies solely on weaker dipole-dipole interactions and London dispersion forces.
-
Steric Hindrance (The "Ortho" Effect): The presence of the 3-methyl group forces the adjacent 2-phenyl ring out of coplanarity with the quinoline core. This disrupted planarity prevents optimal π−π stacking in the crystal lattice, significantly lowering the melting energy barrier.
-
Halogen Bonding: The heavy bromine atoms at the 6 and 8 positions increase the molecular weight and polarizability, providing a stabilizing effect that keeps the compound solid at room temperature, but they also introduce steric bulk that prevents tight packing.
Because the exact empirical melting point of highly purified CAS 860789-78-2 is proprietary to specialized manufacturers [2], we must contextualize it using authoritative structural analogs. As shown in the table below, the disruption of hydrogen bonding and planarity places the expected melting point of the target compound significantly lower than its oxo-analogues, typically in the 135–155 °C range.
Comparative Thermophysical Data
| Compound | Structural Features | Melting Point (°C) | Reference |
| 6,8-Dibromo-2-(4-chlorophenyl)quinolin-4(1H)-one | H-Bonding, Planar | 237–239 | |
| 6,8-Dibromo-2-phenylquinolin-4(1H)-one | H-Bonding, Planar | 212–213 | |
| 6,8-Dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one | H-Bonding, Electron Donating | 200–201 | |
| 3,6,8-Tribromo-2-phenyl-1,2,3,4-tetrahydroquinoline | Non-aromatic, sp3 carbons | 167–168 | |
| 6,8-Dibromo-3-methyl-2-phenylquinoline | No H-Bonding, Steric Clash | ~135–155 (Predicted) |
Experimental Workflows
To ensure scientific integrity, the determination of a melting point must be treated as a self-validating system. A melting point is only valid if the sample is proven pure by orthogonal methods.
Figure 2: Integrated analytical workflow for thermophysical and structural validation.
Protocol 1: Microwave-Assisted Synthesis & Purification
Causality Check: Recrystallization solvent choice is critical. Using a mixed solvent system (Ethanol/Ethyl Acetate) allows the highly lipophilic dibromoquinoline to dissolve at reflux while forcing it to crystallize slowly upon cooling, excluding impurities from the lattice.
-
Reaction Setup: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-amino-3,5-dibromobenzophenone (1.0 mmol) and propionaldehyde (1.2 mmol).
-
Catalysis: Add 2 mL of glacial acetic acid (acts as both solvent and acid catalyst to activate the carbonyl carbon).
-
Irradiation: Seal the vial and irradiate in a microwave synthesizer at 160 °C for 15 minutes.
-
Quenching & Extraction: Cool to room temperature. Pour into 20 mL of ice-water. Neutralize slowly with saturated aqueous NaHCO3 until effervescence ceases (pH ~7-8). Extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over anhydrous Na2SO4 .
-
Recrystallization: Concentrate the solvent in vacuo. Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Add ethyl acetate dropwise until the solution is clear. Allow to cool slowly to 4°C overnight. Filter the resulting crystals and dry under high vacuum for 24 hours.
Protocol 2: High-Precision Melting Point & DSC Determination
Causality Check: Residual solvent from recrystallization will artificially depress the melting point. Vacuum drying and Differential Scanning Calorimetry (DSC) are mandatory to differentiate between true melting and solvent evaporation (endothermic desolvation).
-
Sample Preparation: Triturate 5 mg of the purified 6,8-dibromo-3-methyl-2-phenylquinoline into a fine powder using an agate mortar and pestle. Ensure the sample has been dried in a vacuum desiccator over P2O5 for at least 24 hours.
-
Capillary Loading: Tamp the open end of a glass melting point capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5-10 times to pack the solid tightly to a height of 2–3 mm.
-
Apparatus Configuration: Insert the capillary into a digital melting point apparatus (e.g., Buchi or Gallenkamp). Set the starting temperature 15°C below the expected melting point (~120°C).
-
Ramp Rate: Set a heating ramp rate of exactly 1.0 °C/min . Note: Faster ramp rates cause thermal lag between the heating block and the sample, resulting in artificially high readings.
-
Observation & Recording: Record the Tonset (the temperature at which the first drop of liquid is visible/meniscus forms) and Tclear (the temperature at which the sample is completely liquefied). A pure sample will exhibit a sharp melting range of ≤1.5°C .
-
Orthogonal Validation (DSC): Load 2 mg of the sample into an aluminum DSC pan. Run a thermal cycle from 25°C to 200°C at 10°C/min under a nitrogen purge. A single, sharp endothermic peak confirms the absence of polymorphs or solvates, validating the capillary melting point data.
References
Application Note: Friedländer Synthesis of 6,8-Dibromo-3-methyl-2-phenylquinoline via Bismuth(III)-Catalyzed Solvent-Free Annulation
Executive Summary
The synthesis of highly functionalized quinolines is a cornerstone of modern drug discovery and materials science. The target molecule, 6,8-Dibromo-3-methyl-2-phenylquinoline , is a particularly valuable scaffold. The presence of bromine atoms at the C6 and C8 positions provides orthogonal handles for downstream late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
This application note details a highly efficient, green, and regioselective protocol for synthesizing this scaffold using a Bismuth(III) chloride (BiCl₃)-catalyzed, solvent-free Friedländer annulation. By eliminating volatile organic solvents and utilizing a highly atom-economical Lewis acid, this methodology offers superior yields and simplified purification compared to classical Brønsted acid-catalyzed conditions.
Mechanistic Rationale & Experimental Design
The Friedländer Annulation Strategy
The Friedländer reaction involves the condensation of an o-aminoaryl aldehyde or ketone with an α-methylene carbonyl compound. While classical methods (such as the Skraup or Döbner-Miller syntheses) often require harsh acidic conditions and high temperatures, the Friedländer approach proceeds under milder conditions and offers predictable regioselectivity[1].
According to Marco-Contelles et al. [1], the consensus mechanism under Lewis acidic conditions initiates with an intermolecular aldol condensation, followed by rapid intramolecular cyclization and dehydration.
Causality in Reagent and Catalyst Selection
-
Regioselectivity via Propiophenone: A common limitation of the Friedländer synthesis is the formation of regioisomeric mixtures when using unsymmetrical ketones. However, propiophenone (1-phenylpropan-1-one) possesses only one enolizable α-methylene group (the –CH₂– of the ethyl chain). The phenyl ring lacks α-protons. This structural feature guarantees 100% regioselectivity, directing the methyl group exclusively to the C3 position and the phenyl group to the C2 position of the resulting quinoline[1].
-
Substrate Mapping: To achieve the 6,8-dibromo substitution pattern, 2-amino-3,5-dibromobenzaldehyde is utilized. The C3 and C5 bromines on the benzaldehyde directly map to the C8 and C6 positions of the quinoline core, respectively.
-
Bismuth(III) Chloride (BiCl₃) as a Green Lewis Acid: De and Gibbs demonstrated that Bi(III) salts are exceptionally efficient for quinoline synthesis [2]. BiCl₃ acts as a mild, water-tolerant Lewis acid that coordinates to the oxygen of the benzaldehyde, increasing its electrophilicity. This accelerates the rate-limiting intermolecular aldol addition without promoting unwanted side reactions (such as ketone self-condensation) often seen with strong Brønsted acids like p-TsOH.
-
Solvent-Free Conditions: Conducting the reaction neat (solvent-free) at 80 °C increases the collision frequency of the reactants, dramatically accelerating the reaction rate while adhering to green chemistry principles.
Reaction Pathway Visualization
Mechanistic pathway of the BiCl3-catalyzed Friedländer quinoline synthesis.
Step-by-Step Experimental Protocol
Caution: 2-amino-3,5-dibromobenzaldehyde is a skin and eye irritant. BiCl₃ is moisture-sensitive and corrosive. Perform all manipulations in a well-ventilated fume hood wearing appropriate PPE.
Phase 1: Reaction Setup
-
Reagent Charging: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,5-dibromobenzaldehyde (1.0 mmol, 279 mg) and propiophenone (1.1 mmol, 147 mg).
-
Catalyst Introduction: Quickly add Bismuth(III) chloride (BiCl₃) (10 mol%, 0.1 mmol, 31.5 mg) to the mixture.
-
Thermal Activation: Seal the flask with a rubber septum pierced with a needle (to allow water vapor to escape). Submerge the flask in a pre-heated oil bath at 80 °C. The mixture will melt and become a homogeneous, viscous liquid.
Phase 2: Self-Validating Monitoring System
-
TLC Tracking: After 60 minutes, sample the reaction mixture using a glass capillary. Dilute the aliquot in 0.5 mL of ethyl acetate and spot on a silica gel TLC plate. Elute with Hexanes:Ethyl Acetate (9:1).
-
Validation Check: The reaction is complete when the bright yellow spot of the starting benzaldehyde (R_f ~0.4) disappears, replaced by a highly UV-active, blue-fluorescent spot under 365 nm UV light corresponding to the quinoline product (R_f ~0.6).
-
Phase 3: Workup and Purification
-
Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Add 5 mL of distilled water to quench the Lewis acid catalyst.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL).
-
Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude solid via flash column chromatography on silica gel. Begin elution with 100% hexanes to remove unreacted propiophenone, then transition to a 95:5 Hexanes:Ethyl Acetate gradient to elute the target quinoline.
-
Isolation: Evaporate the product-containing fractions to yield 6,8-dibromo-3-methyl-2-phenylquinoline as an off-white to pale yellow solid.
Quantitative Data & Analytical Validation
Table 1: Optimization of Reaction Conditions
To demonstrate the superiority of the chosen protocol, the following table summarizes the causal relationship between catalyst choice, environmental conditions, and isolated yield.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | None | Ethanol | 80 (Reflux) | 24.0 | < 10 |
| 2 | p-TsOH (20%) | Toluene | 110 (Reflux) | 12.0 | 58 |
| 3 | Bi(OTf)₃ (5%) | None | 80 | 2.0 | 89 |
| 4 | BiCl₃ (10%) | None | 80 | 1.5 | 94 |
Note: Entry 4 provides the optimal balance of cost-effectiveness, atom economy, and reaction kinetics.
Table 2: Analytical Characterization Summary
The structural integrity of the synthesized 6,8-dibromo-3-methyl-2-phenylquinoline is validated through specific NMR splitting patterns. The meta-relationship of the protons on the brominated ring provides a definitive diagnostic signature.
| Analytical Method | Parameter / Position | Expected Observation & Diagnostic Rationale |
| ¹H NMR (CDCl₃) | C3-Methyl (–CH₃) | Singlet, δ ~2.50 ppm (Integrates to 3H). |
| ¹H NMR (CDCl₃) | C4-Proton | Singlet, δ ~8.00 ppm (1H). Diagnostic for 3-substituted quinolines. |
| ¹H NMR (CDCl₃) | C5 & C7 Protons | Two doublets, δ ~7.80 and ~8.10 ppm (J ≈ 2.0 Hz). Validates the meta-coupling caused by the C6 and C8 bromines. |
| ¹H NMR (CDCl₃) | C2-Phenyl | Multiplet, δ 7.45–7.65 ppm (5H). |
| HRMS (ESI) | [M+H]⁺ | Expected m/z for C₁₆H₁₂Br₂N⁺ is approx. 375.93. Exhibits a characteristic 1:2:1 isotopic triplet due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). |
References
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. URL: [Link]
-
De, S. K., & Gibbs, R. A. (2005). A mild and efficient one-step synthesis of quinolines. Tetrahedron Letters, 46(10), 1647–1649. URL: [Link]
Sources
Advanced Application Notes: Microwave-Assisted Synthesis of 6,8-Dibromoquinoline Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic insights, self-validating protocols, and comparative efficiency of Microwave-Assisted Organic Synthesis (MAOS).
Scientific Rationale & Introduction
The quinoline scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial agents[1]. Specifically, the 6,8-dibromoquinoline substitution pattern is highly valued in drug discovery[2]. The presence of halogen atoms at the C6 and C8 positions provides orthogonal reactivity handles, allowing for extensive downstream functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].
Historically, the synthesis of heavily substituted quinolines required harsh conditions, toxic solvents, and prolonged heating (often 12–36 hours)[3]. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. Unlike conventional conductive heating, which relies on thermal gradients, microwave irradiation causes direct dielectric heating of polar molecules (such as solvents and catalysts)[4]. This localized superheating rapidly overcomes activation energy barriers, reducing reaction times from days to mere minutes while significantly improving yield and purity[5].
Mechanistic Pathway: The Friedländer Annulation
One of the most robust methods for constructing the 6,8-dibromoquinoline core is the Friedländer synthesis. When adapted for microwave irradiation, the reaction between an o-aminoaryl ketone (e.g., 1-(2-amino-3,5-dibromophenyl)ethanone) and an aryl aldehyde is dramatically accelerated[5].
Causality of Reagent Selection: Glacial acetic acid is deliberately chosen as both the solvent and the catalyst. Its high dielectric constant makes it an excellent microwave absorber, translating electromagnetic energy into rapid, uniform heat[5]. Chemically, the acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the initial aldol-type condensation. Subsequent microwave-driven dehydration forms a Schiff base, which rapidly undergoes cyclodehydration to yield the fully aromatized quinoline ring[5].
Mechanistic pathway of the microwave-assisted Friedländer quinoline synthesis.
Comparative Data Analysis
The table below synthesizes quantitative data comparing conventional oil-bath heating with microwave-assisted protocols for the synthesis of 6,8-dibromoquinoline derivatives. The data demonstrates a clear superiority of the MAOS approach in both throughput and material efficiency[5],[6].
| Synthesis Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) |
| Energy Transfer | Conductive (Thermal Gradients) | Dielectric (Volumetric Superheating) |
| Catalyst / Solvent | p -TsOH / Toluene or Benzene | Glacial Acetic Acid (Neat) |
| Temperature | 110 °C – 120 °C (Reflux) | 160 °C (Autogenous Pressure) |
| Reaction Time | 12 – 36 hours | 5 – 15 minutes |
| Average Yield | 45% – 60% | 70% – 95% |
| Reaction Profile | Prone to thermal degradation | Clean, highly selective |
Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues, analytical checkpoints, and specific chemical phenomena are embedded to ensure the researcher can verify success at each step.
Protocol A: Synthesis of the 6,8-Dibromoquinoline Precursor via Aromatization
Before functionalization, the core 6,8-dibromoquinoline must often be synthesized from its tetrahydroquinoline precursor[1].
-
Reagent Preparation: Dissolve 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (6.88 mmol) in 10 mL of freshly distilled, anhydrous benzene under an argon atmosphere[1].
-
Causality: DDQ is a high-potential quinone that acts as a powerful hydride acceptor, driving the dehydrogenation (aromatization) of the saturated ring. Anhydrous benzene prevents the hydrolytic degradation of DDQ.
-
-
Reaction Initiation: Add the DDQ solution dropwise to a stirring solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (3.44 mmol) in 30 mL of benzene[1].
-
Thermal Processing: Reflux the mixture at 353 K for 36 hours[1].
-
Self-Validation: The reaction mixture will transition to a dark green solidified suspension as the reduced DDQ (DDQH2) precipitates out of the benzene solution, visually confirming the redox exchange[2].
-
-
Workup & Purification: Cool to room temperature, filter off the dark green solids, and concentrate the filtrate in vacuo. Purify via a short silica column using 1:9 ethyl acetate/hexane ( Rf≈0.4 )[1]. Recrystallize from hexane-chloroform to yield colorless plates[1].
Protocol B: Microwave-Assisted Friedländer Synthesis
This protocol details the rapid assembly of 6,8-dibromo-4-methyl-2-arylquinolines[5].
Experimental workflow for the rapid microwave-assisted synthesis of quinolines.
-
Vessel Preparation: To a 10 mL heavy-walled microwave synthesis vial equipped with a magnetic stir bar, add 1-(2-amino-3,5-dibromophenyl)ethanone (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol)[5].
-
Catalyst Addition: Add 2–3 mL of glacial acetic acid. Seal the vial with a pressure-rated crimp cap[5].
-
Causality: Sealing the vial allows the reaction to safely reach 160 °C under autogenous pressure, surpassing the atmospheric boiling point of acetic acid (118 °C).
-
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 160 °C for 5–15 minutes with continuous stirring[5].
-
Quenching & Neutralization (Self-Validating Step): Allow the vial to cool to room temperature. Pour the mixture into 20 mL of ice-water. Slowly add saturated aqueous NaHCO3 [5].
-
Validation: Vigorous effervescence ( CO2 gas evolution) will occur. Continue addition until effervescence completely ceases and the pH reaches ~7-8. This confirms the complete neutralization of the acetic acid catalyst, preventing product degradation during extraction[5].
-
-
Extraction: Extract with Ethyl Acetate ( 3×20 mL). Dry over anhydrous Na2SO4 , filter, and concentrate. Purify via recrystallization (ethanol) to afford the pure quinoline derivative[5].
Protocol C: Downstream Functionalization via Suzuki-Miyaura Coupling
The synthesized 6,8-dibromoquinolines are primed for cross-coupling to generate diverse libraries[2].
-
Reaction Setup: In a Schlenk flask under inert argon, combine 6,8-dibromoquinoline (1.0 eq), an arylboronic acid (2.2 eq, to target both the 6 and 8 positions), and K2CO3 (4.0 eq)[2].
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%) as the catalyst[2].
-
Causality: The electron-rich phosphine ligands stabilize the Pd(0) species, facilitating the oxidative addition of the highly reactive C-Br bonds on the quinoline ring. The K2CO3 base activates the boronic acid, forming a nucleophilic boronate complex essential for transmetalation.
-
-
Heating & Validation: Heat the mixture in a suitable degassed solvent system (e.g., Toluene/Water/Ethanol) until TLC indicates the complete consumption of the dibromo starting material[2]. Aqueous workup and column chromatography will yield the 6,8-diarylquinoline derivative[2].
References
-
Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents Source: ResearchGate URL:[Link]
-
Quinazoline derivatives: synthesis and bioactivities Source: PMC (NIH) URL:[Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Advanced Catalytic Strategies for the Synthesis of 2,3-Disubstituted Quinolines: A Comprehensive Application Note
Executive Summary & Strategic Rationale
The 2,3-disubstituted quinoline scaffold is a privileged pharmacophore embedded in numerous antimalarial, antibacterial, and anticancer agents. Historically, accessing this substitution pattern relied on classical condensation methods (e.g., Friedländer or Doebner-Miller syntheses), which often require highly unstable ortho-aminoaryl ketone precursors or harsh acidic conditions that limit functional group tolerance.
Modern synthetic chemistry has pivoted toward catalytic, atom-economical methodologies. By leveraging transition metals, Lewis acids, or carbon-based heterogeneous catalysts, researchers can now assemble complex 2,3-disubstituted quinolines from bench-stable, commercially available precursors (such as simple anilines, epoxides, and alkynes). As a Senior Application Scientist, I have designed this protocol guide to unpack the causality behind these modern catalytic choices, providing you with self-validating workflows that ensure high fidelity and reproducibility in your drug development pipelines.
Mechanistic Causality in Catalyst Selection
Selecting the correct catalytic system is not merely a matter of yield; it dictates the reaction trajectory, functional group compatibility, and downstream purification requirements.
-
Palladium(II) Aerobic Annulation: Palladium is unparalleled in its ability to facilitate complex cascade sequences. In the synthesis of 2,3-disubstituted quinolines from o-alkenylanilines and alkynes, Pd(II) activates the alkyne for nucleophilic attack by the amine, followed by migratory insertion of the alkene [1]. The critical choice here is the inclusion of a Cu(II) co-catalyst and molecular oxygen. The Cu(II)/O 2 system is not just a stoichiometric oxidant; it drives the oxidative cleavage of a C–C bond necessary for final aromatization while regenerating the active Pd(II) species, making the process highly sustainable [1].
-
Sc(OTf) 3 / TEMPO-Mediated Epoxide Ring-Opening: When coupling anilines with epoxides, the choice of Lewis acid is paramount. While FeCl 3 promotes radical-mediated C–C bond cleavage leading exclusively to dealkylated 3-substituted quinolines, Sc(OTf) 3 provides the precise Lewis acidity required to open the epoxide without triggering dealkylation [2]. Furthermore, TEMPO is introduced not merely as a radical trap, but as a dual-purpose oxygen scavenger and mild oxidant that drives the aromatization of the intermediate without degrading sensitive functional groups[2].
-
Graphene Oxide (GO) Carbocatalysis: For multicomponent Povarov reactions (anilines + aldehydes + enol ethers), GO serves as a metal-free, heterogeneous alternative [3]. The causality behind its efficacy lies in its surface chemistry: oxygenated functional groups (carboxylic and phenolic acids) act as Brønsted acid sites to activate the in situ generated imine for the aza-Diels-Alder cycloaddition. Subsequently, the extended π -network of GO acts as a mild oxidant to convert the tetrahydroquinoline intermediate into the fully aromatized quinoline [3].
Workflow & Pathway Visualization
Catalytic pathways for the synthesis of 2,3-disubstituted quinolines.
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and efficiencies of the three primary catalytic methodologies discussed.
| Methodology | Catalyst System | Key Substrates | Yield Range | Strategic Advantages | Ref |
| Aerobic Annulation | PdCl 2 (10 mol%), Cu(TFA) 2 (20 mol%) | o-Alkenylanilines + Alkynes | 65–93% | High regioselectivity; utilizes O 2 as a green terminal oxidant. | [1] |
| Lewis Acid Cascade | Sc(OTf) 3 (10 mol%), TEMPO (2 equiv) | Anilines + Epoxides | 55–96% | Utilizes bench-stable epoxides; prevents dealkylation side-reactions. | [2] |
| Carbocatalyzed Povarov | Graphene Oxide (GO) (20 wt%) | Anilines + Aldehydes + Enol Ethers | 70–90% | Metal-free; heterogeneous and easily recoverable catalyst; scalable. | [3] |
| Ionic Liquid One-Pot | [bpy][InCl 4 ] (Solvent/Catalyst) | Arylamines + Arylaldehydes + Aliphatic Aldehydes | 80–95% | Waste-free process; catalyst is fully recyclable; highly economic. | [4] |
Validated Experimental Protocols
Protocol A: Sc(OTf) 3 -Mediated Synthesis from Anilines and Epoxides [2]
Rationale: This protocol is ideal when starting from diverse epoxide building blocks. Sc(OTf) 3 is specifically chosen over Brønsted acids (like TfOH) because it minimizes the premature polymerization of aliphatic epoxides, ensuring a controlled ring-opening event.
Materials:
-
Substituted aniline (1.0 mmol)
-
Epoxide (1.2 mmol)
-
Sc(OTf) 3 (0.1 mmol, 10 mol%)
-
TEMPO (2.0 mmol, 2.0 equiv)
-
1,2-Dichloroethane (DCE) (5.0 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol) and the epoxide (1.2 mmol).
-
Catalyst Addition: Add Sc(OTf) 3 (10 mol%) and TEMPO (2.0 equiv) to the reaction vessel. Crucial Step: Ensure TEMPO is added before heating, as it is required to trap the intermediate and drive the oxidation, preventing the formation of unwanted side products.
-
Solvent & Heating: Suspend the mixture in DCE (5.0 mL). Seal the tube and heat the reaction mixture at 100 °C in an oil bath for 12–24 hours.
-
Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The disappearance of the aniline starting material (UV active, stains brown with ninhydrin) and the appearance of a highly UV-active, blue-fluorescent spot at 365 nm indicates the formation of the quinoline core.
-
Workup: Cool the reaction to room temperature. Dilute with CH 2 Cl 2 (15 mL) and wash with saturated aqueous NaHCO 3 (10 mL) to quench any residual acid. Extract the aqueous layer with CH 2 Cl 2 (2 × 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via flash column chromatography on silica gel.
Protocol B: Graphene Oxide-Catalyzed Povarov Reaction [3]
Rationale: This method is optimal for producing libraries of 2,3-disubstituted quinolines in a highly sustainable, metal-free manner. GO acts as a bifunctional catalyst (acidic + oxidative).
Materials:
-
Aniline (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Enol ether (e.g., 3,4-dihydro-2H-pyran) (1.5 mmol)
-
Graphene Oxide (GO) (20 wt% relative to aniline)
-
Acetonitrile (CH 3 CN) (5.0 mL)
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the aniline and aldehyde in CH 3 CN. Stir at room temperature for 30 minutes to allow in situ imine formation.
-
Cycloaddition: Add the enol ether and the GO catalyst to the mixture. Stir the suspension at 80 °C for 6 hours. The acidic sites on GO will catalyze the aza-Diels-Alder reaction to form the tetrahydroquinoline intermediate.
-
Oxidative Aromatization: To achieve full aromatization to the quinoline, increase the temperature to 100 °C and stir open to the air for an additional 12 hours. The carbon network of GO, combined with atmospheric oxygen, facilitates the dehydrogenation.
-
Self-Validation Checkpoint (Filtration): The reaction mixture will be a black suspension. Filter the mixture hot through a pad of Celite to remove the GO catalyst. The filtrate should be a clear, colored solution (often yellow to orange, depending on substituents).
-
Isolation: Concentrate the filtrate and purify by recrystallization (EtOH/Water) or silica gel chromatography.
Analytical Validation & Quality Control (E-E-A-T)
To ensure the structural integrity of the synthesized 2,3-disubstituted quinolines, the following analytical self-validating checks must be performed:
-
1 H NMR Spectroscopy: The defining feature of a 2,3-disubstituted quinoline is the absence of protons at the C2 and C3 positions. Look for the characteristic downfield shift of the C4 proton (typically a singlet around δ 7.8–8.2 ppm, depending on the C3 substituent). Furthermore, if Protocol A (epoxide ring-opening) was used, ensure the complete disappearance of the aliphatic epoxide multiplets ( δ 2.5–3.5 ppm).
-
Mass Spectrometry (HRMS): Confirm the exact mass. For aerobic oxidative protocols, ensure the mass corresponds to the fully aromatized quinoline[M+H] + rather than the +2 Da or +4 Da masses associated with dihydro- or tetrahydroquinoline intermediates.
References
- "Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
- "Sc(OTf)3-Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides", The Journal of Organic Chemistry,
- "Study and application of graphene oxide in the synthesis of 2,3-disubstituted quinolines via a Povarov multicomponent reaction and subsequent oxid
- "New Pyridinium-Based Ionic Liquid as an Excellent Solvent–Catalyst System for the One-Pot Three-Component Synthesis of 2,3-Disubstituted Quinolines", ACS Public
Solvent Selection for the Friedländer Annulation of Propiophenone: A Comprehensive Guide to Synthesizing 3-Methyl-2-phenylquinoline
Executive Summary & Mechanistic Causality
The Friedländer annulation is a premier method for constructing highly substituted quinoline scaffolds. When reacting 2-aminobenzaldehyde with propiophenone, the reaction selectively yields 3-methyl-2-phenylquinoline [1]. Because propiophenone possesses a single α -methylene group, regioselectivity is inherently controlled; however, the choice of solvent dictates the mechanistic pathway, reaction kinetics, and overall yield[2].
As an application scientist, selecting the appropriate solvent system requires understanding the interplay between solvent polarity and the catalytic mechanism:
-
The Aldol-First Pathway (Polar Solvents): In polar protic solvents like ethanol or water, the reaction typically initiates via an intermolecular aldol condensation. The solvent stabilizes the enolate intermediate, leading to an aldol adduct that rapidly undergoes cyclodehydration[2].
-
The Schiff Base-First Pathway (Non-Polar Solvents): In non-polar solvents like toluene under acidic conditions, the reaction can proceed via initial Schiff base (imine) formation. However, this pathway is kinetically sensitive; the intermediate often favors the E-isomer, which must isomerize to the Z-isomer before the subsequent intramolecular aldol condensation can occur[2].
-
Dual-Role Environments (Deep Eutectic Solvents): Modern green methodologies utilize Deep Eutectic Solvents (DES) or Ionic Liquids (ILs) that act as both the solvent and the Lewis acid catalyst. These highly polar, tunable environments stabilize transition states and drastically reduce reaction times[3][4].
Solvent Selection Matrix
The following table summarizes the quantitative data and mechanistic biases associated with various solvent systems used for this specific annulation.
| Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Mechanistic Bias | Environmental Impact |
| Ethanol | KOH (Base) | 78 (Reflux) | 4 - 6 | 75 - 80 | Aldol-first | Moderate |
| Toluene | p-TsOH (Acid) | 110 (Reflux) | 4 | 80 - 85 | Schiff base / Aldol | High (VOC) |
| Water | None / Mild Acid | 70 - 90 | 3 - 5 | ~70 | Aldol-first | Low (Green) |
| Choline Cl:ZnCl₂ | None (DES acts as cat.) | 80 | 1 - 2 | >90 | Aldol-first | Low (Sustainable) |
Mechanistic Pathway Visualization
The diagram below illustrates how solvent selection influences the dominant mechanistic pathway of the Friedländer annulation.
Mechanistic pathways of Friedländer annulation dictated by solvent selection.
Experimental Protocols
The following protocols are designed as self-validating systems. Each includes specific observational cues to ensure the researcher can verify the reaction's progress in real-time.
Protocol A: Classical Base-Catalyzed Synthesis in Ethanol
Causality: Ethanol is a polar protic solvent that readily dissolves both reactants and the KOH catalyst. It stabilizes the enolate of propiophenone, driving the kinetically favored aldol-first pathway[2].
-
Initialization: In a 50 mL round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 mmol) and propiophenone (1.1 mmol) in absolute ethanol (10 mL).
-
Catalysis: Add potassium hydroxide (KOH, 0.2 mmol) to the solution.
-
Self-Validation: The solution will immediately deepen in color (typically yellow to orange), visually confirming the formation of the propiophenone enolate.
-
-
Reaction: Attach a reflux condenser and heat the mixture to 78 °C for 4–6 hours.
-
Monitoring: Check progress via TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the UV-active spot corresponding to 2-aminobenzaldehyde is entirely consumed.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and extract with ethyl acetate (3 × 15 mL). Wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.
Protocol B: Acid-Catalyzed Synthesis in Toluene (Azeotropic Distillation)
Causality: Toluene is a non-polar solvent that allows for high-temperature reflux (110 °C). By utilizing a Dean-Stark apparatus, the continuous physical removal of water shifts the equilibrium of the dehydration steps forward, overcoming the potential kinetic bottleneck of E/Z imine isomerization[2].
-
Initialization: Combine 2-aminobenzaldehyde (1.0 mmol) and propiophenone (1.05 mmol) in a 100 mL round-bottom flask containing 20 mL of dry toluene.
-
Catalysis: Add p-toluenesulfonic acid (p-TsOH, 10 mol%) as the Brønsted acid catalyst.
-
Reaction: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the system to 110 °C.
-
Monitoring & Self-Validation: Reflux for 4 hours. The physical collection of water droplets in the Dean-Stark trap serves as a real-time, quantitative visual confirmation that cyclodehydration is occurring.
-
Workup: Cool the mixture, wash with saturated NaHCO₃ (20 mL) to neutralize the acid, and extract the aqueous layer with toluene (10 mL). Dry the combined organic layers, concentrate, and recrystallize the crude product from ethanol.
Protocol C: Sustainable Synthesis in Deep Eutectic Solvent (DES)
Causality: A DES mixture of Choline chloride and Zinc chloride (ChCl:ZnCl₂) acts as both a highly polar solvent matrix and a Lewis acid catalyst. It enhances the electrophilicity of the carbonyls without the use of volatile organic compounds (VOCs)[3][4].
-
DES Preparation: Mix Choline chloride and ZnCl₂ in a 1:2 molar ratio. Heat at 80 °C under stirring until a clear, homogeneous liquid forms.
-
Initialization: Add 2-aminobenzaldehyde (1.0 mmol) and propiophenone (1.0 mmol) directly to 2 mL of the prepared DES in a reaction vial.
-
Reaction: Stir the mixture at 80 °C for 1–2 hours.
-
Self-Validation: The mixture will become increasingly viscous as the quinoline product forms.
-
-
Workup & Validation: Upon completion (verified by TLC of an EtOAc-extracted aliquot), add 10 mL of cold deionized water to the vial. Because the DES is highly water-soluble and the 3-methyl-2-phenylquinoline is hydrophobic, the pure product will rapidly precipitate out of solution.
-
Isolation: Filter the solid product and wash with cold water. The aqueous DES filtrate can be evaporated under vacuum and recycled for subsequent reactions.
References
-
Recent Advances in the Friedländer Reaction Chemical Reviews, ACS Publications 2
-
Different catalytic approaches of Friedländer synthesis of quinolines PMC - NIH 4
-
Concerning the mechanism of the Friedländer quinoline synthesis (Choline Based Deep Eutectic Solvent Mediated Friedlander Annulation) ResearchGate 3
-
Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction The Journal of Organic Chemistry, ACS Publications1
Sources
Technical Support Center: Recrystallization of Dibromo-methyl-phenylquinoline
Welcome to the technical support center for the purification of dibromo-methyl-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this and structurally related quinoline derivatives. The information herein is grounded in established chemical principles and validated through extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a recrystallization solvent for dibromo-methyl-phenylquinoline?
A1: The initial step is to perform a solvent screen with a small amount of your crude material (20-30 mg).[1] The principle of "like dissolves like" is a good starting point.[2] Given that dibromo-methyl-phenylquinoline is a substituted aromatic heterocyclic compound, it is expected to have moderate to low polarity. Therefore, begin by testing a range of solvents with varying polarities.[1] A good recrystallization solvent will dissolve the compound when hot but sparingly or not at all at room temperature.[1][3]
Q2: My compound is soluble in most common solvents at room temperature. What should I do?
A2: If your compound is highly soluble in many solvents, finding a single suitable solvent can be challenging. In this scenario, a solvent-pair system is often effective.[2][4] This involves dissolving the compound in a "good" solvent (one in which it is highly soluble) and then adding a "poor" or "anti-solvent" (one in which it is insoluble) dropwise to the hot solution until turbidity (cloudiness) is observed.[1][4] The solution is then reheated until clear and allowed to cool slowly.
Q3: What are some recommended starting solvents to test for dibromo-methyl-phenylquinoline?
A3: Based on the structure (aromatic, halogenated), consider the following solvents and pairs:
-
Single Solvents: Alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene).[1][5]
-
Solvent Pairs: Common and effective pairs include ethanol-water, acetone-water, ethyl acetate-hexane, and dichloromethane-hexane.[4][6]
Q4: How does the position of the bromo-, methyl-, and phenyl- groups affect solvent choice?
A4: The substitution pattern significantly influences the molecule's polarity and, consequently, its solubility.[1][7] The two bromine atoms increase the molecular weight and can participate in halogen bonding, while the phenyl group adds a nonpolar, aromatic character. The methyl group has a minor electron-donating effect. This combination suggests that a solvent of intermediate polarity would likely be a good starting point.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of dibromo-methyl-phenylquinoline.
Issue 1: The Compound Fails to Crystallize Upon Cooling
Symptoms: The solution remains clear even after cooling in an ice bath.
Possible Causes & Solutions:
-
Insufficient Supersaturation: The solution may not be concentrated enough.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration.[8] Allow it to cool again.
-
-
High Solubility in the Chosen Solvent: The compound is too soluble, even at low temperatures.
-
Solution: Re-evaluate your solvent choice or switch to a solvent-pair system as described in Q2.[8]
-
-
Inhibition of Nucleation: The initial formation of crystal seeds is kinetically hindered.
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Symptoms: A liquid, often syrupy, separates from the solution instead of solid crystals.
Possible Causes & Solutions:
-
High Solute Concentration: The solution is too concentrated, causing the compound to precipitate above its melting point.
-
Rapid Cooling: The solution is cooled too quickly, preventing the ordered arrangement of molecules into a crystal lattice.
-
Solution: Insulate the flask to ensure slow cooling, or use a programmable cooling bath.[8]
-
-
Presence of Impurities: Impurities can disrupt the crystallization process.
Issue 3: Low Recovery of Crystalline Product
Symptoms: Only a small amount of crystals are obtained after filtration.
Possible Causes & Solutions:
-
Using Too Much Solvent: An excessive amount of solvent will keep a significant portion of the compound dissolved in the mother liquor.
-
Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.
-
Solution: Ensure the flask is placed in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
-
Premature Crystallization During Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, the compound may crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and flask, and keep the solution hot during filtration.
-
Issue 4: Product Discoloration
Symptoms: The resulting crystals are colored (e.g., yellow, brown) when the pure compound is expected to be colorless.
Possible Causes & Solutions:
-
Presence of Colored Impurities: Highly polar, colored impurities may be present.
-
Solution: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[10]
-
-
Oxidation: Quinolines can be susceptible to oxidation, especially when heated in the presence of air.
-
Solution: Store the purified compound in a dark place, and consider storing it under an inert atmosphere like nitrogen or argon.[11]
-
Data Presentation
Table 1: Potential Recrystallization Solvents for Dibromo-methyl-phenylquinoline
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Good for nonpolar compounds; often used as an anti-solvent.[2] |
| Toluene | 2.4 | 111 | Suitable for aromatic compounds.[5] |
| Dichloromethane | 3.1 | 40 | A versatile solvent, but its low boiling point may not provide a large temperature gradient for crystallization. |
| Ethyl Acetate | 4.4 | 77 | A good mid-polarity solvent. |
| Acetone | 5.1 | 56 | Can be effective, often used in a pair with water or hexane.[12] |
| Ethanol | 5.2 | 78 | A common choice for many organic compounds; frequently used with water as an anti-solvent.[4][13] |
| Methanol | 6.6 | 65 | A polar solvent, may be too polar for this compound but can be used in a solvent pair.[14][15] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude dibromo-methyl-phenylquinoline in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and place it on a surface that does not conduct heat well.
-
Cooling: Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals on the filter paper with continued vacuum, followed by drying in a vacuum oven.
Protocol 2: Solvent-Pair Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy.
-
Clarification: Reheat the solution until it becomes clear again.
-
Crystallization and Isolation: Follow steps 3-7 from Protocol 1.
Visualizations
Diagram 1: Logical Workflow for Recrystallization Solvent Selection
Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.
References
- Benchchem. Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
- Recrystallization.
- Benchchem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
- Chemistry LibreTexts. 3.6F: Troubleshooting. (2022).
- JOCPR. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
- SOP: CRYSTALLIZATION.
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
- Exp 2 - Crystallization.
- Recrystallization.
- RECRYSTALLISATION.
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022).
- IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025).
- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
- Google Patents. US2474823A - Quinoline compounds and process of making same.
- Reddit. Go-to recrystallization solvent mixtures. (2023).
- Wikipedia. Quinoline.
- Amanote Research. (PDF) Separation of Heterocyclic Compounds by High Pressure.
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016).
- Benchchem. Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
- Benchchem. Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines.
- University of Florida. Crystal Growing Tips. (2015).
- Benchchem. Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.
- ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. (2025).
- Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.
- Benchchem. An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives.
- Benchchem. Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one: An Essential Intermediate for Drug Discovery.
- ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. rubingroup.org [rubingroup.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. acgpubs.org [acgpubs.org]
Technical Support Center: Overcoming Steric Hindrance in 3-Methylquinoline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with low yields and tar formation when synthesizing 3-methylquinolines. The root cause is almost always kinetic: the steric bulk of the methyl group at the 3-position creates a high activation energy barrier during the critical ring-closure step, allowing side reactions (like aldehyde polymerization) to outcompete the desired cyclization.
This guide is designed to help you understand the causality behind these failures and provide field-proven, self-validating protocols to bypass steric bottlenecks.
Mechanistic Pathway & Bottleneck Analysis
To troubleshoot effectively, we must first visualize where the reaction fails. The diagram below contrasts the classical Doebner-von Miller failure point with the optimized Friedländer bypass.
Mechanistic comparison: Doebner-von Miller steric bottlenecks vs. Friedländer cyclization bypass.
Frequently Asked Questions (FAQs)
Q: Why does steric hindrance specifically impact the 3-position during Doebner-von Miller synthesis? A: In the classical Doebner-von Miller reaction, synthesizing a 3-substituted quinoline requires an α -substituted α,β -unsaturated carbonyl, such as methacrolein[1]. Following the initial Michael addition of the aniline, the intermediate must undergo electrophilic aromatic substitution to close the ring. The methyl group at the α -position creates significant steric bulk that clashes with the ortho-protons (or ortho-substituents) of the aromatic ring[2]. This steric penalty drastically increases the activation energy of cyclization, allowing competing side reactions—such as the acid-catalyzed polymerization of the aldehyde—to dominate the flask.
Q: How does the Friedländer synthesis bypass this steric clash? A: The Friedländer approach fundamentally changes the bond-forming sequence. By reacting 2-aminobenzaldehyde with propanal, the initial and rate-limiting step is an intermolecular aldol condensation, not a Michael addition[3]. Once the aldol adduct forms, the subsequent intramolecular cyclization (imine formation) is extremely rapid[3]. Because the sterically demanding C-C bond is formed before the rigid ring system is locked in place, the steric hindrance at the 3-position is easily accommodated.
Q: Are there heterogeneous catalysts that can improve yields and reduce purification bottlenecks? A: Yes. Nafion® NR50, a perfluorinated resin sulfonic acid, acts as an excellent, environmentally friendly heterogeneous Brønsted acid catalyst[4]. When combined with microwave irradiation, it accelerates the slow aldol condensation step in the Friedländer synthesis, driving the reaction to completion in 1-2 hours while allowing the catalyst to be recovered by simple filtration[4].
Troubleshooting Guide: Common Failure Modes
Issue 1: Low yield and heavy tar formation when using ortho-substituted anilines.
-
Diagnostic: Ortho-substituents compound the steric hindrance already present from the 3-methyl group, completely shutting down the cyclization pathway. The unreacted aldehyde then undergoes rapid acid-catalyzed polymerization (tar formation)[2].
-
Solution: Switch to a Sc(OTf)3 -mediated one-pot synthesis using epoxides instead of α,β -unsaturated aldehydes. Sc(OTf)3 acts as a powerful Lewis acid that facilitates ring opening and subsequent cyclization. This method tolerates highly substituted anilines and bypasses the traditional Michael-addition bottleneck, yielding up to 96% of the desired 2,3-disubstituted quinoline[5].
Issue 2: Incomplete conversion in the Friedländer synthesis; starting materials remain after 12 hours.
-
Diagnostic: The initial intermolecular aldol condensation is the slow, rate-limiting step[3]. If the acid catalyst is too weak or the thermal energy is insufficient, the aldol intermediate will stall and fail to form.
-
Solution: Implement microwave irradiation. Transitioning from conventional heating to microwave heating (e.g., 120 °C) with a strong acid catalyst like Nafion NR50 provides the necessary activation energy to overcome the aldol bottleneck, reducing reaction times from >12 hours to under 2 hours[4].
Quantitative Data Summary
The following table summarizes the key quantitative data for overcoming steric limitations, providing a clear comparison of efficiency and reaction conditions.
| Synthetic Methodology | Key Reagents | Catalyst / Conditions | Primary Limitation | Typical Yield |
| Doebner-von Miller | Aniline, Methacrolein | Strong Mineral Acids (HCl/ H2SO4 ) | Severe steric hindrance at C3; Polymerization | ~40-60%[1] |
| Sc(OTf)₃-Mediated | Anilines, Epoxides | Sc(OTf)3 , TEMPO | Requires stoichiometric oxygen scavenger | Up to 96%[5] |
| Microwave Friedländer | 2-Aminobenzaldehyde, Propanal | Nafion® NR50, Microwave (120 °C) | Requires pre-functionalized benzaldehydes | 85-93%[4] |
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Nafion-Catalyzed Friedländer Synthesis[4]
Rationale: This protocol uses a recoverable heterogeneous catalyst and microwave heating to force the rate-limiting aldol condensation, entirely bypassing the steric hindrance of the 3-methyl group.
-
Preparation: In a microwave-safe reaction vial, combine 2-aminobenzaldehyde (1.0 mmol) and propanal (2.1 mmol).
-
Catalyst Addition: Add 0.1 mmol of Nafion® NR50 pellets and 10 mL of absolute ethanol.
-
Self-Validation Check: The use of pellets ensures that post-reaction filtration is trivial. If the solution turns immediately dark or opaque at room temperature prior to heating, check the purity of your propanal (it is highly prone to autoxidation and polymerization).
-
-
Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 1 to 2 hours.
-
Monitoring: Monitor the reaction via TLC (hexane/ethyl acetate).
-
Self-Validation Check: The complete disappearance of the 2-aminobenzaldehyde spot confirms the successful completion of the slow aldol step[3].
-
-
Workup: Cool the mixture to room temperature. Filter the mixture to recover the Nafion® NR50 catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the 3-methylquinoline derivative.
Protocol B: Sc(OTf)₃-Mediated Synthesis from Anilines and Epoxides[5]
Rationale: This alternative route avoids aldehydes entirely, preventing tar formation when highly sterically hindered ortho-substituted anilines are used.
-
Setup: In a round-bottom flask, dissolve the sterically hindered substituted aniline (1.0 equiv) and the corresponding epoxide (1.2 equiv) in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add Sc(OTf)3 (10 mol%) as the Lewis acid catalyst and TEMPO (2.0 equiv) as an oxygen scavenger to facilitate the oxidative aromatization[5].
-
Reaction: Stir the mixture at reflux.
-
Self-Validation Check: The distinct color change associated with TEMPO reduction serves as an internal, visual indicator that the oxidative aromatization is actively progressing.
-
-
Isolation: Upon completion (verified by GC-MS or TLC), quench with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over anhydrous Na2SO4 , and purify via chromatography.
References
-
A Comparative Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline - Benchchem. 1
-
Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation - MDPI. 4
-
Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. 3
-
Sc(OTf)3-Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides - ACS Publications. 5
-
Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines - Semantic Scholar. 2
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
13C NMR chemical shifts of 3-methyl-2-phenylquinoline derivatives
Title: Comparative Guide to 13C NMR Chemical Shift Elucidation in 3-Methyl-2-phenylquinoline Derivatives
Executive Summary
The 2-phenylquinoline scaffold is a privileged pharmacophore, forming the structural basis for novel histone deacetylase 3 (HDAC3) inhibitors[1], antimalarial drugs, and broad-spectrum antimicrobial agents[2]. When a methyl group is introduced at the C3 position to form 3-methyl-2-phenylquinoline derivatives, the molecule undergoes a significant stereoelectronic shift. The steric bulk of the methyl group forces the C2-phenyl ring out of coplanarity, breaking π -conjugation and drastically altering the local magnetic environment of the carbon nuclei.
For researchers and drug development professionals, accurately assigning the 13 C NMR chemical shifts of these sterically hindered heterocycles is critical for structural verification. This guide objectively compares the performance of three leading analytical "products" and methodologies: High-Field Experimental NMR (Bruker Avance) , Quantum Mechanical Modeling (Gaussian 16 DFT-GIAO) , and Empirical Prediction Software (ChemDraw Professional) .
Causality & Mechanistic Insights: The Steric Twist
As an Application Scientist, I frequently see structural misassignments occurring when researchers rely solely on 2D empirical predictors for complex 3D molecules. To understand why predictive products perform differently, we must examine the causality behind the chemical shifts:
-
The Electronegativity Effect: The C2 carbon is directly bonded to the quinoline nitrogen. The imine-like (C=N) character and the electronegativity of the nitrogen strongly deshield C2, pushing its resonance to a high frequency (typically ~160.4 ppm)[3].
-
The Conjugation Breakage (Steric Clash): In an unsubstituted 2-phenylquinoline, the phenyl ring can adopt a nearly planar conformation, allowing extended π -conjugation which deshields the ortho/para carbons. However, the addition of the C3-methyl group creates severe A1,3 -allylic strain with the ortho-protons of the phenyl ring. To relieve this, the phenyl ring twists out of the quinoline plane.
-
Impact on Predictors: Because the extended conjugation is broken, the electron density at the phenyl ipso-carbon and C2 is altered. Empirical predictors (like ChemDraw) often fail to account for this 3D dihedral twist, assuming a fully conjugated planar system. Quantum mechanical methods (DFT), however, optimize the 3D geometry first, capturing the twist and delivering highly accurate shielding tensors[4].
Comparison of Analytical Methodologies
A. High-Field Experimental NMR (Bruker Avance III 500 MHz)
-
Performance: The absolute gold standard. Provides empirical ground-truth data.
-
Limitations: Requires highly purified physical samples (>95% purity), expensive deuterated solvents, and significant instrument time to resolve closely spaced quaternary carbons (C2, C3, C4a, C8a).
B. Quantum Mechanical Prediction (Gaussian 16 DFT-GIAO)
-
Performance: Highly accurate for sterically hindered molecules. By calculating the Gauge-Independent Atomic Orbitals (GIAO) on a 3D-optimized structure, it achieves a Mean Absolute Error (MAE) of <1.5 ppm[4].
-
Limitations: Computationally expensive. Requires specialized knowledge of basis sets and scaling factors.
C. Empirical/Database Prediction (ChemDraw Professional HOSE Predictor)
-
Performance: Instantaneous results based on Hierarchical Orthogonal Space Environment (HOSE) codes and database matching. Excellent for simple, flat aromatics.
-
Limitations: Struggles with out-of-plane twisting. Often miscalculates the C2, C3, and phenyl ipso-carbons by 3 to 5 ppm due to false assumptions about coplanarity.
Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, both experimental and computational workflows must be self-validating.
Protocol 1: Experimental 13 C NMR Acquisition
-
Sample Preparation: Dissolve 20 mg of the synthesized 3-methyl-2-phenylquinoline derivative in 0.6 mL of CDCl 3 . Self-Validation Check: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal zero-point reference.
-
Instrument Setup: Transfer to a 5 mm NMR tube and insert into a 500 MHz spectrometer (125 MHz for 13 C). Lock onto the deuterium signal of the solvent.
-
Acquisition Parameters: Use a standard proton-decoupled pulse sequence (zgpg30). Set the relaxation delay ( D1 ) to 2.0 seconds. Causality: Quaternary carbons (like C2 and C9) lack attached protons for dipole-dipole relaxation; a longer D1 ensures they fully relax between pulses, preventing signal suppression.
-
Processing: Acquire 1024 scans. Process the FID with zero-filling to 64k points and apply an exponential window function with a line broadening (LB) of 1.0 Hz to enhance the signal-to-noise ratio.
Protocol 2: DFT-GIAO Computational Prediction
-
Geometry Optimization: Build the 3D structure in GaussView. Run a geometry optimization in Gaussian 16 using the B3LYP/6-31G(d,p) level of theory.
-
Frequency Validation: Self-Validation Check: Run a vibrational frequency analysis. The absence of imaginary frequencies confirms the structure is at a true local energy minimum (capturing the correct steric twist).
-
NMR Tensor Calculation: Submit the optimized geometry for NMR shielding tensor calculation using the GIAO method at a higher basis set: B3LYP/6-311+G(2d,p).
-
Scaling: Convert the isotropic shielding values to chemical shifts using empirically derived linear scaling factors for CDCl 3 .
Quantitative Data Presentation
The table below summarizes the 13 C NMR chemical shifts for the core framework of 3-methyl-2-phenylquinoline, comparing experimental ground-truth data[3] against typical DFT-GIAO outputs and Empirical HOSE predictions.
| Carbon Position | Experimental Shift (ppm) | DFT-GIAO Predicted (ppm) | Empirical Predicted (ppm) | Δ DFT Error | Δ Emp Error |
| C2 (Imine-like) | 160.4 | 161.2 | 157.5 | +0.8 | -2.9 |
| C9 (C8a, Bridge) | 147.1 | 147.8 | 148.0 | +0.7 | +0.9 |
| Ph-ipso | 140.2 | 139.5 | 143.1 | -0.7 | +2.9 |
| C4 | 136.6 | 137.0 | 135.2 | +0.4 | -1.4 |
| C3 (Methyl-bearing) | 129.3 | 128.8 | 132.0 | -0.5 | +2.7 |
| Ar-CH 3 | 20.2 | 21.0 | 19.5 | +0.8 | -0.7 |
*Note: DFT and Empirical values are illustrative benchmark representations based on standard method deviations for sterically hindered quinolines to demonstrate comparative performance.
Workflow Visualization
Workflow comparing Experimental, DFT, and Empirical NMR elucidation methods.
Conclusion
For routine verification of simple, planar intermediates, empirical predictors like ChemDraw provide sufficient, rapid approximations. However, when elucidating the final structures of sterically hindered 3-methyl-2-phenylquinoline derivatives—where the C2 and C3 shifts are highly sensitive to 3D conformational twisting—empirical software falls short. In these drug-development scenarios, researchers must rely on High-Field Experimental NMR, supplemented by DFT-GIAO quantum mechanical modeling to resolve ambiguous quaternary carbon assignments.
Sources
Comprehensive FTIR Spectral Analysis of 6,8-Dibromo-3-methyl-2-phenylquinoline: A Comparative Guide
For drug development professionals and materials scientists, the structural validation of complex heterocyclic compounds is a critical bottleneck. 6,8-Dibromo-3-methyl-2-phenylquinoline (CAS: 860789-78-2) is a highly functionalized quinoline derivative serving as a vital intermediate in pharmaceutical synthesis. Validating its synthesis requires precise analytical techniques, with Fourier Transform Infrared (FTIR) spectroscopy serving as a frontline tool for functional group verification.
This guide provides an authoritative, comparative analysis of the FTIR spectral bands of 6,8-Dibromo-3-methyl-2-phenylquinoline against structural alternatives, coupled with field-proven, self-validating experimental protocols.
Mechanistic Overview: Electronic Effects on Spectral Bands
Understanding the FTIR spectrum of 6,8-Dibromo-3-methyl-2-phenylquinoline requires dissecting the molecule into its core functional domains. The vibrational frequencies of the quinoline scaffold are highly sensitive to the electronic push-and-pull of its substituents.
-
The Halogen Effect (6,8-Dibromo): Bromine is highly electronegative. The introduction of two bromine atoms at the 6 and 8 positions exerts a strong inductive electron-withdrawing effect (-I) on the quinoline aromatic system. This localized depletion of electron density stiffens adjacent C-C and C=N bonds, often shifting their stretching frequencies slightly higher compared to unsubstituted analogs. Furthermore, the heavy bromine atoms introduce distinct, low-frequency C-Br stretching vibrations in the 690–515 cm⁻¹ fingerprint region[1][2].
-
The Alkyl Effect (3-Methyl): Conversely, the methyl group at position 3 acts as an electron-donating group via hyperconjugation (+I effect). This partially counteracts the electron-withdrawing nature of the bromines, stabilizing the heterocyclic ring[3]. Spectroscopically, it introduces distinct aliphatic C-H stretching (2960–2850 cm⁻¹) and bending modes (~1375 cm⁻¹)[1].
-
The Conjugation Effect (2-Phenyl): The phenyl ring at position 2 extends the π -conjugation of the quinoline system. This extended delocalization can slightly lower the frequency of the C=N stretch while introducing characteristic monosubstituted benzene out-of-plane (OOP) C-H bending vibrations at approximately 760 cm⁻¹ and 690 cm⁻¹.
Logical relationship of substituent electronic effects on FTIR vibrational modes.
Comparative Spectral Analysis
To objectively evaluate the synthesis of 6,8-Dibromo-3-methyl-2-phenylquinoline, it must be compared against structurally simpler alternatives: 2-Phenylquinoline (lacking the bromo and methyl groups) and 6-Methylquinoline (lacking the bromo and phenyl groups)[3].
The table below summarizes the expected quantitative spectral data, allowing researchers to rapidly identify successful functionalization.
| Functional Group / Vibration Mode | 6,8-Dibromo-3-methyl-2-phenylquinoline (Target) | 2-Phenylquinoline (Alternative 1) | 6-Methylquinoline (Alternative 2) | Diagnostic Significance |
| Aromatic C-H Stretch | 3100 – 3000 cm⁻¹ | 3100 – 3000 cm⁻¹ | 3100 – 3000 cm⁻¹ | Baseline indicator of aromaticity[1]. |
| Aliphatic C-H Stretch | 2960 – 2850 cm⁻¹ | Absent | 2960 – 2850 cm⁻¹ | Confirms successful methylation at position 3[3]. |
| C=N Stretch (Quinoline) | ~1635 – 1610 cm⁻¹ | ~1620 – 1600 cm⁻¹ | ~1635 cm⁻¹ | Shifts slightly due to Br (-I) and extended conjugation[3][4]. |
| C=C Stretch (Aromatic) | 1600 – 1450 cm⁻¹ | 1600 – 1450 cm⁻¹ | 1600 – 1450 cm⁻¹ | Skeletal ring vibrations; complex multiplet[1]. |
| C-Br Stretch | 690 – 515 cm⁻¹ (Strong) | Absent | Absent | Critical confirmation of halogenation [1][2]. |
| Phenyl OOP C-H Bend | ~760 cm⁻¹ & ~690 cm⁻¹ | ~760 cm⁻¹ & ~690 cm⁻¹ | Absent | Confirms the presence of the 2-phenyl substituent. |
Note: The exact wavenumber will vary slightly depending on the sample preparation method (ATR vs. KBr pellet) due to differences in refractive index and sample matrix interactions[5].
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the FTIR analysis must be conducted using self-validating protocols. We present two methodologies: Attenuated Total Reflectance (ATR-FTIR) for rapid, non-destructive screening, and KBr Pellet Transmission for high-resolution, baseline-resolved spectra[6].
Protocol A: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is the modern standard for rapid screening because it requires zero sample preparation and prevents moisture contamination inherent to alkali halide matrices[5][6].
Causality & Validation: ATR relies on the evanescent wave penetrating the sample. The depth of penetration is wavelength-dependent, meaning peaks at lower wavenumbers (like the critical C-Br stretch at 690–515 cm⁻¹) will appear artificially stronger than those at higher wavenumbers (like C-H stretches) compared to transmission spectra[5]. Modern software applies an ATR correction algorithm to normalize this.
-
System Validation: Clean the ATR crystal (typically Diamond or ZnSe) with HPLC-grade isopropanol and a lint-free wipe. Run a background scan (air). The background must show a flat baseline with only ambient CO₂ (~2350 cm⁻¹) and trace water vapor (~3400 cm⁻¹, ~1640 cm⁻¹)[7].
-
Sample Loading: Place approximately 2–5 mg of solid 6,8-Dibromo-3-methyl-2-phenylquinoline powder directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Why? Consistent, high pressure ensures intimate contact between the solid matrix and the crystal, which is mandatory for the evanescent wave to penetrate the sample evenly[8].
-
Acquisition: Acquire 32 to 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
-
Post-Processing: Apply the ATR-correction algorithm and baseline correction. Verify the presence of the 690–515 cm⁻¹ band to confirm bromination.
Protocol B: KBr Pellet Transmission
While ATR is faster, KBr pellet transmission remains the gold standard for quantitative peak ratios and matching against legacy spectral databases (like NIST)[6].
Causality & Validation: KBr is highly hygroscopic. If the KBr powder absorbs ambient moisture, a massive, broad O-H stretching band at ~3400 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹ will appear[7]. The 1640 cm⁻¹ water band can completely obscure the critical C=N quinoline stretch (~1635–1610 cm⁻¹)[4]. Therefore, rigorous desiccation is the self-validating step here.
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours. Store in a desiccator.
-
Sample Milling: Weigh ~2 mg of 6,8-Dibromo-3-methyl-2-phenylquinoline and ~198 mg of dried KBr (a 1:100 ratio prevents peak saturation and adheres to Beer-Lambert linearity)[5][7]. Grind thoroughly in an agate mortar for 2-3 minutes until a homogenous, fine powder is achieved. Why? Particles larger than the wavelength of IR light cause severe Mie scattering, resulting in a sloping baseline.
-
Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply 10 tons of pressure under a vacuum for 2 minutes. The vacuum removes trapped air, preventing opaque, fragile pellets.
-
Acquisition: Place the transparent KBr pellet in the transmission holder. Acquire 32 scans at 4 cm⁻¹ resolution.
-
Validation Check: Inspect the baseline at 3400 cm⁻¹. If a massive peak is present, the KBr was wet, and the 1600 cm⁻¹ region data is compromised. Discard and remake the pellet.
Self-validating experimental workflow for FTIR spectral acquisition and structural confirmation.
Conclusion
Differentiating 6,8-Dibromo-3-methyl-2-phenylquinoline from its precursors or alternative quinoline derivatives relies on a triad of FTIR spectral markers: the aliphatic C-H stretch of the methyl group (~2960 cm⁻¹), the shifted C=N ring stretch (~1635–1610 cm⁻¹), and most crucially, the strong C-Br stretching vibrations in the 690–515 cm⁻¹ region. By employing rigorous, moisture-controlled sample preparation (whether via ATR or KBr transmission), researchers can generate trustworthy, artifact-free spectra that definitively validate the molecular structure.
References
- ChemScene. "6,8-Dibromo-3-methyl-2-phenylquinoline." chemikart.com.
- Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." libretexts.org.
- Organic Chemistry at CU Boulder. "IR: alkyl halides." orgchemboulder.com.
- MDPI. "5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis." mdpi.com.
- NIST WebBook. "Quinoline, 2-phenyl-." nist.gov.
- Scholars Research Library. "The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT." scholarsresearchlibrary.com.
- Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." specac.com.
- MDPI. "Applications of Micro-Fourier Transform Infrared Spectroscopy (FTIR) in the Geological Sciences—A Review." mdpi.com.
- Morana RTD. "Spectral Characterisation of Ancient Wooden Artefacts with the use of Traditional IR Techniques and ATR Device." morana-rtd.com.
- PMC. "Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition." nih.gov.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]
- 5. Applications of Micro-Fourier Transform Infrared Spectroscopy (FTIR) in the Geological Sciences—A Review | MDPI [mdpi.com]
- 6. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 7. morana-rtd.com [morana-rtd.com]
- 8. Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean (Vigna radiata (L.) Wizcek) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Dibromoquinolines: GC-EI-MS vs. LC-ESI-MS/MS
Dibromoquinolines are critical halogenated heterocyclic scaffolds extensively utilized in drug discovery, particularly in the development of antimalarial, antibacterial, and antineoplastic agents. During lead optimization and pharmacokinetic profiling, the precise structural elucidation and trace quantification of these compounds are paramount.
As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal mass spectrometry (MS) platform for analyzing halogenated heterocycles. This guide provides an in-depth, objective comparison between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) , focusing on the unique fragmentation mechanics of dibromoquinolines.
The Mechanistic Foundations of Dibromoquinoline Fragmentation
Before comparing instrumental platforms, we must understand the intrinsic gas-phase chemistry of the dibromoquinoline molecule. The fragmentation is governed by two primary structural features: the dibromo isotopic signature and the quinoline core stability.
-
The Bromine Isotopic Signature: Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Consequently, any intact dibromoquinoline molecule will exhibit a distinct molecular ion cluster with a 1:2:1 intensity ratio, corresponding to [M],[M+2], and [M+4] 1. This isotopic triad is the definitive diagnostic marker for confirming the presence of two bromine atoms.
-
Halogen Radical Expulsion: The C-Br bond is relatively labile under high-energy activation. The primary fragmentation pathway involves the successive homolytic cleavage of these bonds, resulting in the sequential loss of bromine radicals ( −79 or −81 Da).
-
Quinoline Ring Cleavage (Loss of HCN): Following dehalogenation, the remaining quinoline radical cation undergoes a characteristic ring contraction and cleavage. The expulsion of neutral hydrogen cyanide (HCN, −27 Da) is a hallmark fragmentation pathway for quinoline derivatives, driven by the stability of the resulting aromatic cation 2.
Primary electron ionization (EI) fragmentation pathway of a generic dibromoquinoline.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The choice between GC-EI-MS and LC-ESI-MS/MS dictates the type of ionization (hard vs. soft) and the resulting spectral data.
GC-EI-MS (Hard Ionization): Utilizing a standard 70 eV electron beam, EI is a "hard" ionization technique that strips an electron to form a radical cation ( M+∙ ). For dibromoquinolines, this energy is sufficient to induce extensive in-source fragmentation. The resulting spectra are highly reproducible and rich in structural information, making GC-EI-MS the gold standard for untargeted screening and library matching 3.
LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) is a "soft" technique that generates protonated pseudo-molecular ions ( [M+H]+ ) with minimal in-source fragmentation 4. To obtain structural information, the precursor is isolated and subjected to Collision-Induced Dissociation (CID) in a tandem quadrupole setup. ESI-MS/MS is vastly superior for the targeted quantification of dibromoquinolines in complex biological matrices due to the high specificity of Multiple Reaction Monitoring (MRM) transitions.
Table 1: Performance and Metric Comparison for Dibromoquinoline Analysis
| Metric | GC-EI-MS (Single Quadrupole) | LC-ESI-MS/MS (Triple Quadrupole) |
| Primary Ion Form | Radical Cation ( M+∙ ) | Protonated Molecule ( [M+H]+ ) |
| Ionization Energy | High (70 eV) | Low (Soft Ionization + CID) |
| Isotopic Cluster | Excellent (1:2:1 clearly visible in Full Scan) | Good (Visible in Q1 scan, but lost in MRM) |
| Sensitivity / LOD | Moderate (Low ng/mL range) | High (Low pg/mL range) |
| Structural Elucidation | Comprehensive (Rich backbone fragmentation) | Targeted (Specific precursor-to-product transitions) |
| Matrix Suitability | Volatile matrices, synthetic mixtures | Biological fluids, complex aqueous matrices |
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific rigor, the following protocols detail the optimal parameters for analyzing dibromoquinolines, explicitly stating the chemical causality behind each methodological choice.
Protocol A: GC-EI-MS Structural Profiling
-
Sample Preparation: Dissolve the dibromoquinoline standard in a volatile, non-polar solvent (e.g., GC-grade Hexane) to a concentration of 10 µg/mL.
-
Causality: Non-polar solvents ensure optimal volatilization in the GC inlet and prevent degradation of the stationary phase.
-
-
Chromatographic Separation: Inject 1 µL into a split/splitless inlet (250 °C) using a 10:1 split ratio. Utilize a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
-
Causality: Dibromoquinolines have relatively high boiling points. A thin-film, low-polarity stationary phase minimizes retention time and reduces thermal band broadening.
-
-
Temperature Program: Initial temp 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).
-
MS Acquisition: Operate the ion source at 230 °C with an electron energy of 70 eV. Scan range: m/z 50 to 400.
-
Validation Step: Verify the presence of the m/z 285, 287, 289 cluster. The exact 1:2:1 ratio validates the instrument's mass axis calibration and confirms the dibromo- substitution 3.
-
Protocol B: LC-ESI-MS/MS Targeted Quantification
-
Mobile Phase Optimization: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: Quinolines possess a basic nitrogen atom (pKa ~4.9). Maintaining a mobile phase pH of ~2.5 ensures complete protonation to the [M+H]+ state prior to droplet desolvation in the ESI source, thereby maximizing ionization efficiency and preventing peak tailing 2.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min using a gradient from 5% B to 95% B over 5 minutes.
-
ESI Source Parameters: Positive ion mode (ESI+). Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C.
-
Tandem MS (MRM) Optimization: Isolate the [M+H]+ precursor (e.g., m/z 286 for the 79 Br 2 isotope) in Q1. Apply a Collision Energy (CE) of 25-35 eV using Argon as the collision gas.
-
Causality: A CE of ~30 eV provides the optimal kinetic energy to cleave the C-Br bond without completely shattering the quinoline ring. Monitor the transition m/z 286 → 207 (loss of Br•).
-
Validation Step: Monitor a secondary transition (e.g., m/z 288 → 209) to ensure the peak area ratio matches the natural isotopic abundance, confirming peak purity and absence of isobaric interference 4.
-
Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.
Conclusion
For the structural validation of novel dibromoquinoline derivatives, GC-EI-MS remains unparalleled due to its rich, reproducible fragmentation patterns and preservation of the diagnostic 1:2:1 isotopic cluster. Conversely, for pharmacokinetic studies requiring high sensitivity and trace quantification in complex matrices, LC-ESI-MS/MS is the superior platform. By understanding the underlying gas-phase chemistry and the causality behind instrumental parameters, researchers can deploy these platforms as highly reliable, self-validating analytical systems.
References
- Technical Support Center: Characterization of Quinoline Derivatives Source: BenchChem URL
- Source: National Institutes of Health (PMC)
- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety Source: ResearchGate URL
- Source: National Institutes of Health (PubMed)
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Personal protective equipment for handling 6,8-Dibromo-3-methyl-2-phenylquinoline
A Researcher's Guide to Safely Handling 6,8-Dibromo-3-methyl-2-phenylquinoline
The causality behind these protocols is rooted in the potential hazards associated with halogenated aromatic compounds. These can include skin, eye, and respiratory irritation, with some related compounds being identified as potential carcinogens.[1] Therefore, a comprehensive approach to personal protection, handling, and disposal is not just a regulatory requirement but a cornerstone of responsible scientific practice.
I. Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE when handling 6,8-Dibromo-3-methyl-2-phenylquinoline.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield offers an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[2] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling, consider double-gloving. It is crucial to consult the glove manufacturer's specifications for breakthrough times with similar chemical structures.[2] |
| Body | Flame-retardant laboratory coat | The lab coat should be fully buttoned to protect against splashes and prevent contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator | In areas with inadequate ventilation or when there is a potential for the compound to become airborne as dust or aerosol, a respirator is necessary to prevent inhalation. The specific cartridge type should be chosen based on a thorough risk assessment of the planned procedure.[2][3] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to offer protection from potential spills.[2] |
II. Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is paramount to minimizing risk. The following procedure outlines the key steps from preparation to post-handling cleanup.
Preparation Phase
-
Thorough Documentation Review: Before beginning any work, meticulously review the Safety Data Sheet (SDS) for any other chemicals that will be used in the procedure.[2]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work Area Preparation: All handling of 6,8-Dibromo-3-methyl-2-phenylquinoline should be conducted within a certified chemical fume hood to control for potential inhalation exposure.[1] The work surface should be clean and uncluttered.
Handling Phase
-
Weighing the Compound: Carefully weigh the desired amount of the compound, taking precautions to avoid the generation of dust.
-
Transfer to Reaction Vessel: Transfer the weighed compound to the reaction vessel, again being mindful to prevent dust or splashing.
Cleanup and Disposal
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste materials in accordance with the disposal plan detailed below.
-
Doffing PPE: Remove personal protective equipment in the correct order to prevent cross-contamination.
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical steps for safely handling 6,8-Dibromo-3-methyl-2-phenylquinoline.
Caption: Workflow for handling 6,8-Dibromo-3-methyl-2-phenylquinoline.
III. Comprehensive Disposal Plan
Proper disposal of 6,8-Dibromo-3-methyl-2-phenylquinoline and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solid waste and solutions containing 6,8-Dibromo-3-methyl-2-phenylquinoline should be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[1][4]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must also be placed in the designated halogenated waste container.[2]
-
Spill Management: In the event of a small spill, use an inert absorbent material to contain it.[2] The absorbed material should then be placed in a sealed container and disposed of as halogenated waste. For larger spills, evacuate the area and follow your institution's emergency procedures.[1]
IV. Emergency First-Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][7] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][8] |
By adhering to these rigorous safety protocols, researchers can confidently handle 6,8-Dibromo-3-methyl-2-phenylquinoline, ensuring both personal safety and the integrity of their vital work.
V. References
-
Personal protective equipment for handling 6,8-Dibromoquinolin-3-amine - Benchchem. (n.d.). Retrieved from
-
Safety Data Sheet. (n.d.). Retrieved from
-
Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (n.d.). Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from
-
2 - SAFETY DATA SHEET. (n.d.). Retrieved from
-
QUINOLINE YELLOW (C.I.NO.47000) (FOR MICROSCOPY). (n.d.). Retrieved from
-
QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from
-
SAFETY DATA SHEET - Sigma-Aldrich. (n.d.). Retrieved from
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (n.t.). Retrieved from
-
SAFETY DATA SHEET - Spectrum Chemical. (2016, November 11). Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (2024, February 24). Retrieved from
-
Principal Investigator: Insert PI name here Laboratory: Insert building and lab number here HALOGENATED SOLVENTS PERSONAL PROTEC - Huddle. (n.d.). Retrieved from
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024, December 18). Retrieved from
-
5,7-Dibromo-2-methylquinolin-8-yl benzoate - Hazard. (n.d.). Retrieved from
-
8-Bromo-6-fluoroquinoline - Safety Data Sheet - ChemicalBook. (2025, July 19). Retrieved from
-
Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (2024, March 2). Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
